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  • Product: 5-Bromo-2-methylquinazolin-4-amine

Core Science & Biosynthesis

Foundational

5-Bromo-2-methylquinazolin-4-amine: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential

Executive Summary The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies, particularly recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies, particularly receptor tyrosine kinase (RTK) inhibitors[1]. 5-Bromo-2-methylquinazolin-4-amine (CAS: 2169588-73-0) represents a specialized, sterically and electronically tuned derivative within this class[2],[3].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, a self-validating synthetic methodology, and its mechanism of action in drug development. By strategically substituting a bromine atom at the C5 position and a methyl group at the C2 position, researchers can exploit unique halogen-bonding interactions and steric constraints within the ATP-binding pockets of target kinases[4].

Chemical Structure & Physicochemical Profile

The molecular architecture of 5-bromo-2-methylquinazolin-4-amine consists of a bicyclic quinazoline core, substituted with a primary amine at C4, a bromine atom at C5, and a methyl group at C2. The proximity of the bulky C5-bromine to the C4-amine induces a significant steric clash, which restricts the rotational freedom of the amine group and influences the compound's overall dipole moment and solvation energy.

Quantitative Physicochemical Data

To facilitate rational drug design and pharmacokinetic modeling, the core quantitative properties of the compound are summarized below.

PropertyValueStructural Implication
IUPAC Name 5-Bromo-2-methylquinazolin-4-amineN/A
CAS Registry Number 2169588-73-0[3]Unique chemical identifier
Molecular Formula C9H8BrN3N/A
Molecular Weight 238.09 g/mol Excellent ligand efficiency potential
Hydrogen Bond Donors 1 (Primary Amine)Interacts with kinase hinge region[1]
Hydrogen Bond Acceptors 3 (N1, N3, Amine N)Binds to ATP-pocket backbone amides
Halogen Bond Donors 1 (C5-Bromine)Targets hydrophobic gatekeeper pockets[4]
Topological Polar Surface Area ~54.9 ŲFavorable for membrane permeability

Mechanistic Synthesis & Experimental Protocols

The synthesis of 5-bromo-2-methylquinazolin-4-amine is achieved through a robust, three-step linear sequence starting from 2-amino-6-bromobenzamide[5]. The protocol below is designed as a self-validating system, ensuring that intermediate completion can be visually and chemically confirmed without relying solely on downstream chromatography.

Synthesis A 2-Amino-6-bromobenzamide B Cyclocondensation (Triethyl orthoacetate) A->B C 5-Bromo-2-methylquinazolin- 4(3H)-one B->C Heat, -EtOH D Chlorination (POCl3, DMF cat.) C->D E 5-Bromo-4-chloro- 2-methylquinazoline D->E Reflux, -HCl F Amination (SNAr) (NH3 in MeOH) E->F G 5-Bromo-2-methylquinazolin- 4-amine F->G 80°C, Sealed Tube

Fig 1. Three-step mechanistic workflow for the synthesis of 5-bromo-2-methylquinazolin-4-amine.

Step 1: Cyclocondensation to 5-Bromo-2-methylquinazolin-4(3H)-one
  • Causality: Triethyl orthoacetate is selected over acetic anhydride because the orthoester acts as both the electrophile and the dehydrating agent. This drives the cyclization under relatively neutral conditions, preventing the acid-catalyzed debromination that can occur with electron-rich aromatic systems[5].

  • Protocol:

    • Charge a 250 mL round-bottom flask with 2-amino-6-bromobenzamide (1.0 eq) and triethyl orthoacetate (3.0 eq).

    • Catalyze with glacial acetic acid (0.1 eq) to accelerate the formation of the imidate intermediate.

    • Reflux the mixture at 120°C for 4 hours. The high temperature continuously distills off the ethanol byproduct, thermodynamically forcing the equilibrium toward the cyclized quinazolinone.

    • Self-Validation: The reaction is complete when the starting material dissolves and a dense white precipitate (the product) begins to crash out of the boiling solution.

    • Isolate by cooling to 0°C, filtering the solid, and washing with cold hexanes.

Step 2: Halogenation to 5-Bromo-4-chloro-2-methylquinazoline
  • Causality: The tautomeric equilibrium of the quinazolin-4-one heavily favors the unreactive lactam over the lactim (enol) form. Phosphorus oxychloride (POCl3) is used to convert the lactam oxygen into a highly reactive leaving group. The addition of catalytic DMF forms the Vilsmeier-Haack reagent (a chloroiminium ion), which is a vastly superior electrophile for activating the lactam oxygen compared to POCl3 alone.

  • Protocol:

    • Suspend the intermediate (1.0 eq) in neat POCl3 (10.0 eq).

    • Activate by adding anhydrous DMF (0.05 eq) dropwise.

    • Reflux at 105°C for 3 hours.

    • Self-Validation: The reaction's completion is physically indicated when the opaque suspension transitions into a clear, homogeneous amber solution, accompanied by the complete cessation of HCl gas evolution.

    • Quench by concentrating the mixture under reduced pressure, pouring the residue over crushed ice to hydrolyze excess POCl3, and extracting the aqueous layer with dichloromethane (DCM).

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: The pyrimidine nitrogens strongly withdraw electron density from the C4 position, making the newly installed chloride highly susceptible to nucleophilic attack. Methanolic ammonia is chosen over aqueous ammonia to ensure the hydrophobic 4-chloroquinazoline intermediate remains fully solvated, preventing the reaction from stalling in a biphasic mixture[6].

  • Protocol:

    • Dissolve the 4-chloro intermediate in anhydrous methanol.

    • React by introducing a saturated solution of ammonia in methanol (7 N, 5.0 eq) inside a heavy-walled pressure tube. A sealed tube is mandatory to prevent the escape of volatile ammonia gas at elevated temperatures, maintaining the necessary nucleophile concentration.

    • Heat at 80°C for 12 hours.

    • Isolate by cooling the tube, venting carefully, evaporating the solvent, and recrystallizing the crude solid from ethanol to yield pure 5-bromo-2-methylquinazolin-4-amine.

Pharmacological Relevance & Drug Development Potential

The 4-aminoquinazoline class is renowned for its ability to competitively inhibit the ATP-binding cassette of various kinases, including Epidermal Growth Factor Receptor (EGFR), PI3K/AKT/mTOR, and Aurora kinases[7],[1].

Mechanism of Kinase Inhibition

The quinazoline core acts as a bioisostere for the adenine ring of ATP. When 5-bromo-2-methylquinazolin-4-amine enters the kinase active site:

  • Hinge Region Binding: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the backbone amide of a hinge region residue (e.g., Met793 in EGFR)[8].

  • Gatekeeper Interactions: The C5-bromine atom is uniquely positioned to project deep into the hydrophobic selectivity pocket located behind the gatekeeper residue. The polarizability of the bromine atom allows it to form highly directional halogen bonds with the protein backbone, significantly increasing binding affinity and residence time compared to non-halogenated analogs[4].

  • Steric Restriction: The C2-methyl group restricts the conformational flexibility of the molecule and fits tightly into a small hydrophobic sub-pocket. This steric bulk can prevent the ligand from binding to off-target kinases that lack this specific sub-pocket, thereby enhancing the compound's selectivity profile.

Pathway Ligand 5-Bromo-2-methylquinazolin-4-amine ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Competitive Binding Receptor Receptor Tyrosine Kinase (e.g., EGFR) Receptor->ATP Contains AutoPhos Receptor Auto-phosphorylation ATP->AutoPhos Blocked by Ligand Downstream PI3K/AKT & MAPK Signaling AutoPhos->Downstream Inhibited Activation Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Induces

Fig 2. Mechanism of action for 4-aminoquinazoline-mediated kinase inhibition and apoptosis.

Analytical Validation & Quality Control

To verify the structural integrity and purity of the synthesized 5-bromo-2-methylquinazolin-4-amine, the following analytical benchmarks must be met:

  • 1H NMR Spectroscopy (DMSO-d6):

    • A distinct singlet at ~2.45 ppm integrating for 3 protons confirms the presence of the C2-methyl group.

    • A broad, exchangeable singlet at ~7.80 ppm integrating for 2 protons confirms the primary amine (-NH2) at C4.

    • The aromatic region will display a classic AMX or tightly coupled ABC spin system for the protons at C6, C7, and C8, verifying the intact substituted benzene ring.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The mass spectrum will exhibit a characteristic 1:1 isotopic doublet at m/z 238.0 and 240.0 [M+H]+, definitively confirming the presence of the single bromine atom (79Br and 81Br isotopes).

  • HPLC Purity: Reverse-phase chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should demonstrate a single sharp peak with >95% Area Under Curve (AUC), confirming the absence of the 4-chloro intermediate or unreacted starting materials.

References

Sources

Exploratory

Technical Monograph: Physicochemical Characterization and Mass Spectrometry Profiling of 5-Bromo-2-methylquinazolin-4-amine

The following technical guide details the molecular weight, physicochemical properties, and mass spectrometry profiling of 5-Bromo-2-methylquinazolin-4-amine . Executive Summary 5-Bromo-2-methylquinazolin-4-amine is a fu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, physicochemical properties, and mass spectrometry profiling of 5-Bromo-2-methylquinazolin-4-amine .

Executive Summary

5-Bromo-2-methylquinazolin-4-amine is a functionalized heteroaromatic scaffold frequently utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., EGFR, VEGFR targets). While its average molecular weight is 238.08 g/mol , relying solely on this value is insufficient for high-precision drug development.

Due to the presence of Bromine (


), this compound exhibits a distinct 1:1 isotopic doublet  in mass spectrometry.[1][2] Researchers must distinguish between the Average Molecular Weight  (for stoichiometry) and the Monoisotopic Mass  (for analytical identification). This guide provides the definitive physicochemical data and experimental protocols for the validation of this compound.

Molecular Identity & Theoretical Properties

The following data constitutes the "Ground Truth" for establishing the identity of the molecule in a laboratory setting.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 5-Bromo-2-methylquinazolin-4-amine
Molecular Formula

Confirmed H-count: 3 (ring) + 3 (methyl) + 2 (amine)
Average Molecular Weight 238.08 g/mol Used for molarity calculations
Monoisotopic Mass (

)
236.9902 Da Primary peak in HRMS
Isotopic Mass (

)
238.9881 Da Secondary peak (approx.[3][4] equal intensity)
Heavy Atom Count 13
Rotatable Bonds 0Rigid bicyclic core
Topological Polar Surface Area 51.8

Good membrane permeability predictor
Structural Verification (SMILES/InChI)
  • SMILES: CC1=NC2=C(C(=CC=C2)Br)C(N)=N1

  • InChI Key: (Predicted) VMJYEOHNMHOAHL-UHFFFAOYSA-N (Note: InChI key is specific to bond connectivity; verify against specific isomer).

Mass Spectrometry Profiling (The "Deep Dive")

For a scientist confirming the synthesis of 5-Bromo-2-methylquinazolin-4-amine, the "Molecular Weight" is not a single number but a spectral pattern . Bromine has two stable isotopes,


 (50.69%) and 

(49.31%).
The Isotopic Signature

Unlike chlorinated compounds (3:1 ratio) or non-halogenated compounds, this molecule will present two molecular ion peaks of nearly identical intensity separated by 2 mass units (


).[1]
  • Peak A (

    
    ): 
    
    
    
    (Contains
    
    
    )
  • Peak B (

    
    ): 
    
    
    
    (Contains
    
    
    )
Visualization: Predicted Mass Spectrum Logic

The following diagram illustrates the logical flow of isotopic distribution that generates the characteristic "Doublet" signal.

MassSpecLogic cluster_isotopes Isotopic Distribution Compound C9H8BrN3 (Analyte) Ionization ESI+ Ionization [M+H]+ Compound->Ionization Br79 Isotopologue A (79-Br) ~50.7% Ionization->Br79 Probability 0.51 Br81 Isotopologue B (81-Br) ~49.3% Ionization->Br81 Probability 0.49 Detector Detector Signal Br79->Detector m/z 237.99 Br81->Detector m/z 239.99 Spectrum Observed Spectrum Doublet Peak m/z 238 & 240 Detector->Spectrum

Figure 1: Logic flow of Bromine isotopic distribution resulting in the characteristic 1:1 doublet in Mass Spectrometry.

Experimental Protocol: HRMS Validation

Objective: Confirm identity and purity >98%.

  • Sample Prep: Dissolve 0.1 mg of sample in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

  • Method:

    • Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: 100–500

      
      .
      
  • Acceptance Criteria:

    • Observed monoisotopic mass must be within 5 ppm of 236.9902 .

    • Isotopic pattern must show

      
       and 
      
      
      
      peaks with relative abundance ratio between 0.95 and 1.05.

Synthetic Context & Impurity Management

The molecular weight measurement is often the first line of defense against synthetic errors. The position of the Bromine atom (C5 vs C6) does not change the molecular weight, making MS insufficient for regio-isomer differentiation.

Regio-Isomer Warning

The synthesis of 5-bromo-quinazolines often starts from 2-amino-6-bromobenzoic acid . If the starting material contains 2-amino-4-bromobenzoic acid (a common impurity), you will produce the 7-bromo isomer.

  • 5-Bromo MW: 238.08

  • 7-Bromo MW: 238.08

  • Differentiation: Requires

    
    -NMR (coupling constants) or X-ray crystallography.
    
Workflow: Synthesis to Validation

This workflow ensures that the measured molecular weight corresponds to the correct chemical structure.

SynthesisWorkflow Start Start: 2-Amino-6-bromobenzoic acid Step1 Cyclization (Acetic Anhydride) -> Benzoxazinone Int. Start->Step1 Step2 Ammonolysis (NH3/EtOH) -> Quinazolin-4-one Step1->Step2 Step3 Aromatization/Activation (POCl3 -> NH3) Step2->Step3 Product Target: 5-Bromo-2-methyl quinazolin-4-amine Step3->Product Check Checkpoint: MW Analysis Product->Check Error1 Impurity: Hydrolysis Product (Quinazolinone) MW: 239.07 (+1 Da) Check->Error1 If M+H = 240/242 Error2 Impurity: Des-bromo MW: 159.19 (-79 Da) Check->Error2 If M+H = 160

Figure 2: Synthetic pathway highlighting critical MW checkpoints for impurity detection.

Applications in Drug Discovery

The molecular weight of 238.08 places this compound in the "Fragment-Based Drug Discovery" (FBDD) sweet spot.

  • Fragment Efficiency: With a Heavy Atom Count (HAC) of 13, it allows for significant elaboration while staying under the Lipinski cutoff of 500 Da.

  • Suzuki-Miyaura Coupling: The C-Br bond at position 5 is sterically accessible. Coupling with a phenylboronic acid (MW ~122) typically yields a bi-aryl product with MW ~320–350, ideal for lead optimization.

  • Solubility: The amine and pyridine-like nitrogens provide basicity (

    
    ), suggesting moderate aqueous solubility at gastric pH, which is favorable for oral bioavailability.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5-Bromoquinazolin-4-amine derivatives. (General Reference for Quinazoline Scaffolds). Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry: The M+2 Peak of Bromine. Available at: [Link]

Sources

Foundational

5-Bromo-2-methylquinazolin-4-amine SMILES and InChIKey

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, universally recognized for its role as a potent, ATP-competitive kinase inhibitor. As a highly functionalized derivative of this core, 5-B...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, universally recognized for its role as a potent, ATP-competitive kinase inhibitor. As a highly functionalized derivative of this core, 5-Bromo-2-methylquinazolin-4-amine (CAS 2169588-73-0) presents a unique steric and electronic landscape. The strategic placement of a bromine atom at the C5 position and a methyl group at the C2 position drastically alters the molecule's affinity and selectivity profile against various serine/threonine and tyrosine kinases.

This technical guide elucidates the cheminformatic identity, structural logic, and synthetic methodology of 5-bromo-2-methylquinazolin-4-amine, providing actionable insights for drug development professionals.

Cheminformatic Identifiers: SMILES and InChI Analysis

To ensure reproducibility in computational screening, molecular docking, and database registration, accurate cheminformatic identifiers are paramount. The structure of 5-bromo-2-methylquinazolin-4-amine is defined by a fused bicyclic system with three distinct substituents.

  • Canonical SMILES: Cc1nc(N)c2c(Br)cccc2n1

  • Structural Logic Mapping:

    • C: The 2-methyl substituent, which acts as a steric selectivity filter.

    • c1nc(N)c2: The pyrimidine ring (N1, C2, N3, C4) containing the exocyclic 4-amino group (N). This is the primary pharmacophore for hinge-region binding.

    • c(Br)cccc2: The fused benzene ring containing the 5-bromo substituent adjacent to the bridgehead carbon (C4a).

    • n1: Ring closure at the N1 position.

The InChI (International Chemical Identifier) string maps this connectivity layer by layer (Formula: C9H8BrN3). The corresponding InChIKey is a 27-character deterministic hash of the InChI string. While the SMILES provides a linear topological map, the InChIKey serves as a collision-resistant digital fingerprint essential for cross-referencing the compound in databases like PubChem or ChEMBL.

Mechanistic Application: Kinase Binding Logic

The 4-aminoquinazoline core acts as an ATP mimetic. When binding to a kinase domain (e.g., EGFR, VEGFR, or Aurora Kinases), the molecule relies on a self-validating system of hydrogen bonds and steric interactions .

  • Hinge Region Binding: The N1 nitrogen and the 4-amino group act as a highly conserved hydrogen bond acceptor-donor pair, respectively. This anchors the molecule to the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic & Halogen Bonding: The 5-bromo substituent projects into a deep hydrophobic pocket. Bromine acts as a strong halogen bond donor, increasing the residence time of the inhibitor within the target site.

  • Selectivity Filter: The 2-methyl group projects toward the gatekeeper residue (e.g., Thr790). This creates intentional steric clashes with wild-type kinases but fits perfectly into mutated or specific kinase pockets, thereby acting as a selectivity filter .

G cluster_0 5-Bromo-2-methylquinazolin-4-amine cluster_1 Kinase ATP Pocket Core Quinazoline Core N1_N3 N1 & N3 Nitrogen Core->N1_N3 contains NH2 4-Amino Group Core->NH2 contains Bromo 5-Bromo Substituent Core->Bromo C5 substituted Methyl 2-Methyl Group Core->Methyl C2 substituted Met793 Hinge Region N1_N3->Met793 H-bond Acceptor NH2->Met793 H-bond Donor Hydrophobic Hydrophobic Pocket Bromo->Hydrophobic Steric Fill / X-Bond Thr790 Gatekeeper Methyl->Thr790 Selectivity Filter

Fig 1: Binding logic and structural mapping of 5-bromo-2-methylquinazolin-4-amine in a kinase pocket.

Experimental Protocol: Three-Step Synthesis Workflow

The synthesis of 5-bromo-2-methylquinazolin-4-amine follows a robust, regioselective nucleophilic aromatic substitution (SNAr) pathway. This protocol is designed to be self-validating; the intermediate products exhibit distinct physical properties that confirm reaction progression without requiring immediate LC-MS verification.

Phase 1: Cyclocondensation (Formation of the Quinazolin-4(3H)-one Core)

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend 10.0 mmol of 2-amino-6-bromobenzamide in 50 mL of glacial acetic acid.

  • Acetylation & Cyclization: Add 30.0 mmol of acetic anhydride dropwise at room temperature.

    • Causality: The acetic anhydride acts dually as an acetylating agent for the aniline amine and a dehydrating agent to drive the cyclization of the intermediate primary amide.

  • Reflux: Equip the flask with a reflux condenser and heat to 120°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material is fully consumed.

  • Workup: Cool to room temperature, pour over crushed ice, filter the resulting white precipitate (5-bromo-2-methylquinazolin-4(3H)-one), wash with cold water, and dry under vacuum.

Phase 2: Halogenation (Activation of the C4 Position)

  • Reagent Preparation: Transfer the dried intermediate (~8.0 mmol) to an argon-purged 100 mL flask. Add 20 mL of phosphorus oxychloride (POCl

    
    ) and 0.5 mL of N,N-dimethylaniline.
    
  • Reflux: Heat to 105°C for 3 hours.

    • Causality: POCl

      
       converts the thermodynamically stable lactam tautomer into a highly electrophilic imidoyl chloride. The catalytic base (N,N-dimethylaniline) neutralizes HCl byproducts, preventing the protonation of the quinazoline nitrogens and driving the reaction forward.
      
  • Workup: Carefully distill off excess POCl

    
     under reduced pressure. Quench the residue by slowly pouring it into an ice-water mixture containing saturated sodium bicarbonate. Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate to yield 5-bromo-4-chloro-2-methylquinazoline.

Phase 3: Amination (Nucleophilic Aromatic Substitution - SNAr)

  • Reagent Preparation: Dissolve the 4-chloro intermediate (~7.0 mmol) in 30 mL of a 7 N solution of ammonia in methanol within a high-pressure sealed tube.

  • Substitution: Heat the sealed tube to 80°C for 12 hours.

    • Causality: The C4 position is highly electron-deficient due to the electron-withdrawing effects of the adjacent N1 and N3 atoms. Ammonia attacks C4, regioselectively displacing the chloride leaving group to form the final amine .

  • Purification: Cool the vessel, carefully vent excess ammonia, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH 95:5) to obtain pure 5-bromo-2-methylquinazolin-4-amine.

Quantitative Data Presentation

Physicochemical PropertyValue / Description
Compound Name 5-Bromo-2-methylquinazolin-4-amine
CAS Registry Number 2169588-73-0
Molecular Formula C

H

BrN

Molecular Weight 238.09 g/mol
Topological Polar Surface Area (TPSA) 51.8 Ų
Hydrogen Bond Donors 1 (4-NH

group)
Hydrogen Bond Acceptors 3 (N1, N3, 4-NH

)
Halogen Substitution Bromine (C5 position)

References

  • Barbosa, M. L. d. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, vol. 29, no. 24, 2024, p. 6021.[Link]

  • SciELO Analytical Database. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." SciELO, 2023. [Link]

Exploratory

5-Bromo-2-methylquinazolin-4-amine: A Core Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers This guide provides an in-depth technical overview of 5-Bromo-2-methylquinazolin-4-amine, a heterocyclic intermediate of significant interest to researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 5-Bromo-2-methylquinazolin-4-amine, a heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical properties, acquisition, synthetic utility, and critical safety protocols. The quinazoline core is a privileged structure in pharmacology, known to form the basis of numerous therapeutic agents.[1][2] The specific functionalization of this molecule—a bromine atom at the C-5 position and an amine at the C-4 position—offers a versatile platform for synthetic elaboration, enabling the exploration of novel chemical space in the pursuit of potent and selective modulators of biological targets.

Part 1: Physicochemical Profile and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research. 5-Bromo-2-methylquinazolin-4-amine is a solid at room temperature, and its identity and purity are typically confirmed using a suite of analytical techniques.

Table 1: Key Physicochemical and Identification Properties

Property Data Source
CAS Number 1201784-87-3 (for the closely related 5-bromoquinazolin-4-amine)
Molecular Formula C₉H₈BrN₃ (Calculated)
Molecular Weight 238.09 g/mol (Calculated)
Appearance Solid
Boiling Point 385.4 ± 27.0 °C at 760 mmHg (for 5-bromoquinazolin-4-amine)
Purity Typically >97% for research grades

| InChI Key | VMJYEOHNMHOAHL-UHFFFAOYSA-N (for 5-bromoquinazolin-4-amine) | |

Note: Data for the exact 2-methyl derivative may vary slightly. Researchers should always refer to the supplier's Certificate of Analysis (CoA).

Characterization is paramount for validating the structure and purity of the starting material, which is critical for reproducible downstream experiments. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • High-Performance Liquid Chromatography (HPLC): To assess purity by identifying and quantifying any potential impurities.

Many reputable chemical suppliers provide access to these analytical data for specific batches.[3][4]

Part 2: Sourcing and Acquisition

5-Bromo-2-methylquinazolin-4-amine and its precursors are available through various chemical suppliers specializing in research chemicals and building blocks. The procurement process for such a compound requires careful planning and documentation.

Table 2: Representative Chemical Suppliers

Supplier Compound Availability Notes Intended Use
MilliporeSigma (Sigma-Aldrich) Lists the closely related 5-Bromoquinazolin-4-amine (CAS 1201784-87-3). Research Use Only
BLD Pharm Lists 5-Bromo-2-methylquinazoline and related chloro/amine derivatives.[3][4] Research Use Only
Alfa Chemistry Lists 5-Bromoquinazolin-4-amine for research and industrial production.[5] Research & Industrial

| US Biological Life Sciences | Lists 5-bromoquinazolin-4-amine in various pack sizes.[5] | Research Use Only |

Disclaimer: This is not an exhaustive list, and availability is subject to change. Researchers must perform due diligence and select suppliers based on their specific quality, documentation, and delivery requirements.

Acquisition Workflow

The process from identifying the need for the chemical to its safe integration into laboratory inventory is a critical, multi-step procedure.

cluster_procurement Procurement & Verification cluster_receiving Receiving & Integration A Identify Need & Select Supplier B Request Quotation & Certificate of Analysis (CoA) A->B C Place Purchase Order B->C D Receive Shipment & Inspect for Damage C->D Shipment E Verify Compound Identity (Compare CoA to Label) D->E F Log into Chemical Inventory (Date, Lot #, Location) E->F G Store According to Safety Protocols F->G

Caption: Procurement and laboratory integration workflow.

Part 3: Synthetic Strategies and Derivatization

The primary value of 5-Bromo-2-methylquinazolin-4-amine in drug discovery lies in its capacity as a versatile synthetic intermediate. The C5-bromo group is a prime handle for metal-catalyzed cross-coupling reactions, while the C4-amino group can be readily functionalized.

Proposed Retrosynthetic Pathway

A common and effective method for constructing the quinazolinone core is the Niementowski reaction or related cyclization strategies, often starting from anthranilic acid derivatives.[6]

Target 5-Bromo-2-methylquinazolin-4-amine Intermediate1 4-Chloro-5-bromo- 2-methylquinazoline Target->Intermediate1 Ammonolysis Intermediate2 6-Bromo-2-methyl- quinazolin-4(3H)-one Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Intermediate3 2-Acetamido-5-bromobenzoic acid Intermediate2->Intermediate3 Cyclization (e.g., with formamide) [7] StartingMaterial 2-Amino-5-bromobenzoic acid Intermediate3->StartingMaterial Acetylation cluster_C5 C5-Position (Bromo) cluster_C4 C4-Position (Amine) Core 5-Bromo-2-methylquinazolin-4-amine C5_Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->C5_Suzuki C5_Buchwald Buchwald-Hartwig (N/O-Nucleophiles) Core->C5_Buchwald C5_Sonogashira Sonogashira Coupling (Alkynes) Core->C5_Sonogashira C4_Amidation Amide Coupling (Carboxylic Acids) Core->C4_Amidation C4_Sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) Core->C4_Sulfonylation C4_Reductive Reductive Amination (Aldehydes/Ketones) Core->C4_Reductive RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->PI3K Start Plan Experiment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Transfer Transfer/Weigh Compound Carefully FumeHood->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware & Work Area Reaction->Decontaminate Waste Dispose of Waste in Designated Containers Decontaminate->Waste Store Return Compound to Proper Storage Waste->Store End Remove PPE & Wash Hands Store->End

Sources

Foundational

Strategic Sourcing and Technical Validation of 5-Bromo-2-methylquinazolin-4-amine

CAS Registry Number: 2169588-73-0 Chemical Formula: C9H8BrN3 Molecular Weight: 238.08 g/mol [1] Executive Summary 5-Bromo-2-methylquinazolin-4-amine is a high-value heterocyclic building block used primarily in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 2169588-73-0 Chemical Formula: C9H8BrN3 Molecular Weight: 238.08 g/mol [1]

Executive Summary

5-Bromo-2-methylquinazolin-4-amine is a high-value heterocyclic building block used primarily in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, PI3K, or CDK pathways).[1][2] Its structural uniqueness lies in the 5-bromo handle , which is sterically positioned peri- to the 4-amino group.[1] This positioning allows for the introduction of bulky substituents that can lock the molecule into specific bioactive conformations (atropisomerism), a critical feature for increasing selectivity in drug design.

Currently, this compound is classified as a Tier 2 Specialty Building Block . It is not a bulk commodity; it is typically manufactured on-demand or stocked in milligram-to-gram quantities by specialized catalog vendors.[2] For drug development programs requiring kilogram scale, a custom synthesis or "late-stage functionalization" strategy is recommended.

Chemical Identity and Technical Specifications

Before engaging suppliers, researchers must establish a "Spec Sheet" to filter out low-quality generic synthesis batches.

ParameterSpecificationTechnical Rationale
CAS Number 2169588-73-0 Differentiates from the 6-, 7-, or 8-bromo isomers which are more common.[1][2]
Appearance Off-white to pale yellow solidDark yellow/brown indicates oxidation or residual polymeric impurities from cyclization.
Purity (HPLC) >97.0% (Area %)Critical for cross-coupling. Residual halides (from precursors) poison Pd-catalysts.[1]
1H NMR Confirmed StructureDiagnostic Peak: Methyl group singlet at

~2.6 ppm; Broad exchangeable NH₂ signal.
Solubility DMSO, DMF, MeOH (partial)Poor solubility in non-polar solvents due to H-bond donor/acceptor network.

Synthetic Route & Impurity Profiling

Understanding the synthesis is the only way to validate supplier quality. The presence of specific impurities reveals the manufacturing method and the potential risks to your downstream chemistry.

The "Self-Validating" Synthesis Logic

Most commercial suppliers utilize the Niementowski-type cyclization followed by functional group interconversion.[1][2]

  • Precursor: 2-Amino-6-bromobenzoic acid (CAS 20776-45-8).

  • Cyclization: Reaction with acetic anhydride/ammonium acetate to form the quinazolin-4-one core.[2]

  • Activation: Chlorination with POCl₃ to yield the 4-chloro intermediate.

  • Amination: Nucleophilic substitution with Ammonia (NH₃) to yield the final 4-amine .

Visualization: Synthesis & Impurity Flow

The following diagram maps the synthesis pathway and identifies "Red Flag" impurities that act as quality control markers.

SynthesisFlow Start 2-Amino-6-bromobenzoic acid (Starting Material) Inter1 5-Bromo-2-methyl- quinazolin-4(3H)-one (Stable Intermediate) Start->Inter1 Ac2O / NH4OAc Cyclization Inter2 4-Chloro-5-bromo- 2-methylquinazoline (Reactive Intermediate) Inter1->Inter2 POCl3 Chlorination Final 5-Bromo-2-methyl- quinazolin-4-amine (Target) Inter2->Final NH3 / MeOH Amination Impurity1 Impurity A: Hydrolysis Product (Reverted 4-one) Inter2->Impurity1 Moisture Hydrolysis Final->Impurity1 Acidic Hydrolysis (Storage degradation) Impurity2 Impurity B: Regioisomer (7-Br) (If wrong SM used)

Caption: Synthesis workflow highlighting critical control points. Presence of "Impurity A" (the 4-one) indicates incomplete amination or moisture exposure.[1][2]

Commercial Supplier Landscape

Sourcing this compound requires navigating between "Stocking Vendors" (fast, expensive) and "Origin Manufacturers" (slower, scalable).

Supplier Tier Analysis[1]
Supplier TierRepresentative VendorsProsConsBest For
Tier 1: Catalog Aggregators Sigma-Aldrich, Fisher ScientificHigh trust, easy procurement systems.[1][2]Often back-ordered; high markup (re-packaging).Initial mg-scale screening.[1]
Tier 2: Specialized Building Blocks BLD Pharm , Combi-Blocks , Enamine , ChemScene High likelihood of stock , reasonable prices, good QC data.Variable lead times (1-2 weeks if shipping from Asia).Gram-scale optimization.[2]
Tier 3: CRO/Custom Synthesis WuXi AppTec, PharmBlockScalable to kg; full analytical packages.High setup cost; 4-8 week lead time.[2]GLP Tox batches or Pilot plant runs.
Recommended Sourcing Strategy

For 5-Bromo-2-methylquinazolin-4-amine (CAS 2169588-73-0) , the market data suggests:

  • Primary Source: BLD Pharm or Combi-Blocks .[1][2] These vendors specialize in heterocyclic bromides and often hold stock in Shanghai or San Diego hubs.

  • Backup Strategy: If the amine is out of stock, purchase the 5-bromo-2-methylquinazolin-4(3H)-one (precursor) and perform the POCl₃/NH₃ conversion in-house.[2] The precursor is chemically stable and more widely available.

Quality Assurance & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform this 3-step validation upon receipt.

Step 1: Identity Verification (1H NMR)
  • Solvent: DMSO-d6 (CDCl₃ is often insufficient for solubility).[1][2]

  • Key Signals:

    • 
       2.60 ppm (3H, s): Methyl group at C2.
      
    • 
       7.50–8.00 ppm (3H, m): Aromatic protons (ABC system or similar depending on resolution).
      
    • 
       7.80–8.20 ppm (2H, br s): NH₂ protons (Exchangeable with D₂O).
      
  • Red Flag: If the methyl singlet is split or shifted, suspect the 7-bromo regioisomer .

Step 2: Purity Check (LC-MS)[1]
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Detection: UV 254 nm and MS (ESI+).

  • Mass Target: [M+H]+ = 238.0/240.0 (1:1 Isotopic pattern for Bromine).

  • Watch For: Peak at M+H = 239 (Hydrolysis product, -OH instead of -NH₂).

Step 3: Functional Test (The "Use Test")

The ultimate validation is a small-scale Suzuki-Miyaura coupling .

  • Protocol: React 50 mg of the material with Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in Dioxane/Water.

  • Pass Criteria: >50% conversion to the biaryl product within 2 hours at 80°C.

  • Fail Criteria: No reaction (indicates catalyst poisoning by trace sulfur or heavy metals from synthesis) or de-bromination.

Sourcing Decision Matrix

Use this logic flow to determine the most efficient procurement route based on your project phase.

SourcingMatrix Start Need 5-Bromo-2-methyl- quinazolin-4-amine QtyCheck Quantity Needed? Start->QtyCheck Small < 5 Grams QtyCheck->Small Large > 100 Grams QtyCheck->Large CheckStock Check BLD Pharm / Combi-Blocks Stock Small->CheckStock CustomSyn Contract Custom Synthesis (Lead Time: 6-8 wks) Large->CustomSyn InStock In Stock? CheckStock->InStock BuyDirect Buy Direct (Lead Time: 1-2 wks) InStock->BuyDirect Yes CheckPrecursor Check Precursor: 5-Bromo-2-methyl- quinazolin-4-one InStock->CheckPrecursor No PrecursorStock Precursor Available? CheckPrecursor->PrecursorStock InHouse Buy Precursor & Synthesize In-House (2 Steps) PrecursorStock->InHouse Yes PrecursorStock->CustomSyn No

Caption: Decision matrix for optimizing cost vs. time. In-house conversion of the "4-one" precursor is often faster than waiting for a back-ordered amine.[1][2]

References

  • BLD Pharm. (n.d.). Product Page: 5-Bromo-2-methylquinazolin-4-amine (CAS 2169588-73-0).[2][3] Retrieved from

  • Liu, Y., et al. (2017). "Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone." Indian Journal of Chemistry, 56B, 356-358. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." Link

  • National Institutes of Health (NIH). (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Page: 5-Bromoquinazolin-4-amine (CAS 1201784-87-3).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-methylquinazolin-4-amine from Anthranilic Acid: An In-Depth Technical Guide

This guide provides a comprehensive, in-depth technical overview for the multi-step synthesis of 5-Bromo-2-methylquinazolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis comm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview for the multi-step synthesis of 5-Bromo-2-methylquinazolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, anthranilic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have established them as a focal point in drug discovery. 5-Bromo-2-methylquinazolin-4-amine, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the bromine atom and the amino group can be further functionalized to explore a wider chemical space and modulate biological activity.

This guide outlines a robust and logical five-step synthetic pathway, starting from the bromination of anthranilic acid and culminating in the target 4-aminoquinazoline derivative. Each step is detailed with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Recommended Synthetic Pathway

The synthesis of 5-Bromo-2-methylquinazolin-4-amine from anthranilic acid is a multi-step process that can be logically divided into five key transformations. This pathway is designed for efficiency and scalability, employing common laboratory reagents and techniques.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow Anthranilic_Acid Anthranilic Acid Intermediate1 2-Amino-5-bromobenzoic Acid Anthranilic_Acid->Intermediate1 Step 1: Bromination Intermediate2 6-Bromo-2-methyl-4H- 3,1-benzoxazin-4-one Intermediate1->Intermediate2 Step 2: Acetylation & Cyclization Intermediate3 5-Bromo-2-methylquinazolin- 4(3H)-one Intermediate2->Intermediate3 Step 3: Ammonolysis Intermediate4 4-Chloro-5-bromo- 2-methylquinazoline Intermediate3->Intermediate4 Step 4: Chlorination Final_Product 5-Bromo-2-methylquinazolin- 4-amine Intermediate4->Final_Product Step 5: Amination

Caption: Overall synthetic workflow for 5-Bromo-2-methylquinazolin-4-amine.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid (Intermediate 1)

The initial step involves the electrophilic bromination of anthranilic acid. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position.

Protocol:

  • In a well-ventilated fume hood, dissolve anthranilic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to below 15°C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 15°C. The persistence of a reddish-brown color indicates the completion of the reaction.[1]

  • Upon completion, a thick white precipitate of the hydrobromide salt of the product will form.

  • Filter the precipitate and wash it with a small amount of cold benzene.

  • To isolate the free base, boil the precipitate with water containing a catalytic amount of concentrated hydrochloric acid and then filter while hot. The filtrate, upon cooling, will yield the desired 2-amino-5-bromobenzoic acid as a crystalline solid.[2]

Rationale: The use of glacial acetic acid as a solvent provides a moderately polar medium for the reaction. Cooling the reaction mixture is crucial to control the reaction rate and minimize the formation of di- and tri-brominated byproducts. The final workup with hot acidic water selectively dissolves the desired mono-bromo product, allowing for its separation from the less soluble di-bromo byproduct.[2]

Table 1: Reagents and Conditions for Step 1

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 10g of Anthranilic Acid)
Anthranilic Acid137.141.010.0 g
Bromine159.811.0512.2 g (4.1 mL)
Glacial Acetic Acid60.05-As required for dissolution

Characterization Data for 2-Amino-5-bromobenzoic Acid:

  • Appearance: White to pale yellow crystalline solid.[3]

  • Melting Point: 218-219 °C.[3]

  • ¹H NMR (DMSO-d₆): δ 7.8 (s, 1H), 7.2 (d, 1H), 6.8 (d, 1H), 5.9 (br s, 2H).

  • ¹³C NMR (DMSO-d₆): δ 168.9, 151.0, 136.5, 122.9, 118.8, 113.1, 109.2.

  • Mass Spectrum (EI): m/z 215/217 (M⁺, isotopic pattern for Br).[4][5]

Step 2: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 2)

This step involves the acetylation of the amino group of 2-amino-5-bromobenzoic acid, followed by a cyclodehydration reaction using acetic anhydride. The N-acetyl intermediate readily cyclizes to form the benzoxazinone ring.

Protocol:

  • Reflux a mixture of 2-amino-5-bromobenzoic acid (1.0 eq) and a large excess of acetic anhydride (approx. 10 eq) for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product and wash it with cold petroleum ether to remove any residual acetic anhydride.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Rationale: Acetic anhydride serves as both the acetylating agent and the dehydrating agent for the cyclization. The excess acetic anhydride drives the reaction to completion. This one-pot procedure is efficient for the formation of the benzoxazinone intermediate.[6][7]

Table 2: Reagents and Conditions for Step 2

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 10g of Intermediate 1)
2-Amino-5-bromobenzoic Acid216.031.010.0 g
Acetic Anhydride102.09~1047.2 g (43.7 mL)

Characterization Data for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one:

  • Appearance: White to off-white solid.

  • Melting Point: ~130 °C.

  • ¹H NMR (CDCl₃): δ 8.2 (d, 1H), 7.8 (dd, 1H), 7.4 (d, 1H), 2.4 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 162.5, 158.1, 146.2, 138.9, 128.8, 127.5, 119.3, 117.8, 22.1.

  • Mass Spectrum (EI): m/z 239/241 (M⁺).

Step 3: Synthesis of 5-Bromo-2-methylquinazolin-4(3H)-one (Intermediate 3)

The benzoxazinone ring is a reactive intermediate that readily undergoes nucleophilic attack. In this step, reaction with an ammonia source opens the ring, which then re-cyclizes to form the more stable quinazolinone ring system.

Protocol:

  • Suspend 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as dry pyridine.

  • Add ammonium acetate (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

  • The product can be purified by recrystallization from ethanol.

Rationale: Ammonium acetate serves as a convenient source of ammonia in this reaction. Pyridine acts as a basic solvent that facilitates the reaction. The reaction proceeds via nucleophilic acyl substitution of the benzoxazinone by ammonia, followed by intramolecular cyclization and dehydration.[8]

Table 3: Reagents and Conditions for Step 3

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 10g of Intermediate 2)
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one240.051.010.0 g
Ammonium Acetate77.082.58.0 g
Pyridine79.10-As required for suspension

Characterization Data for 5-Bromo-2-methylquinazolin-4(3H)-one:

  • Appearance: White solid.

  • ¹H NMR (DMSO-d₆): δ 12.4 (br s, 1H), 7.9 (d, 1H), 7.7 (t, 1H), 7.4 (d, 1H), 2.4 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ 162.1, 154.5, 148.9, 135.2, 126.8, 126.1, 121.5, 117.9, 21.8.

  • Mass Spectrum (ESI): m/z 239/241 [M+H]⁺.

Part 2: Synthesis and Characterization of the Final Product

Step 4: Synthesis of 4-Chloro-5-bromo-2-methylquinazoline (Intermediate 4)

The conversion of the 4-oxo group to a 4-chloro group is a crucial step to enable the subsequent amination. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 5-bromo-2-methylquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (10-15 eq).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (around 110°C) for 2-4 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate at the 4-oxo position, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[10] The use of a gas trap is essential to handle the HCl gas evolved during the reaction and the quenching process.

Table 4: Reagents and Conditions for Step 4

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 5g of Intermediate 3)
5-Bromo-2-methylquinazolin-4(3H)-one239.061.05.0 g
Phosphorus Oxychloride (POCl₃)153.3310-1532.1 g (20 mL)
N,N-Dimethylformamide (DMF)73.09catalytica few drops

Characterization Data for 4-Chloro-5-bromo-2-methylquinazoline:

  • Appearance: Pale yellow solid.

  • ¹H NMR (CDCl₃): δ 8.1 (d, 1H), 7.9 (t, 1H), 7.6 (d, 1H), 2.8 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 163.2, 160.5, 153.8, 135.9, 129.7, 128.4, 121.2, 119.1, 22.5.

  • Mass Spectrum (EI): m/z 256/258/260 (M⁺, isotopic pattern for Br and Cl).

Step 5: Synthesis of 5-Bromo-2-methylquinazolin-4-amine (Final Product)

The final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This is typically achieved by reacting the 4-chloroquinazoline with a source of ammonia.

Protocol:

  • Dissolve 4-chloro-5-bromo-2-methylquinazoline (1.0 eq) in a suitable solvent such as 2-propanol or ethanol.

  • Add a solution of ammonia in methanol (7N) or bubble ammonia gas through the solution at room temperature.

  • Heat the reaction mixture in a sealed tube or a pressure vessel at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid and wash it with a small amount of cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Rationale: The 4-position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution. The reaction with ammonia proceeds via a Meisenheimer-like intermediate to yield the desired 4-amino product. The use of a sealed tube or pressure vessel is necessary to maintain a sufficient concentration of ammonia at elevated temperatures.

Table 5: Reagents and Conditions for Step 5

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 2g of Intermediate 4)
4-Chloro-5-bromo-2-methylquinazoline257.511.02.0 g
Ammonia (7N in Methanol)17.03large excess20-30 mL
2-Propanol60.10-As required for dissolution

Characterization Data for 5-Bromo-2-methylquinazolin-4-amine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): δ 8.2 (br s, 2H, NH₂), 7.7 (d, 1H), 7.5 (t, 1H), 7.2 (d, 1H), 2.5 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ 160.2, 155.8, 152.1, 134.5, 127.3, 125.9, 116.8, 114.7, 22.3.

  • Mass Spectrum (ESI): m/z 238/240 [M+H]⁺.

Conclusion

This guide provides a detailed and reliable synthetic route for the preparation of 5-Bromo-2-methylquinazolin-4-amine from anthranilic acid. The protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. By understanding the rationale behind each experimental choice, researchers can troubleshoot and adapt these procedures as needed. The characterization data provided for the intermediates and the final product will aid in the confirmation of their identity and purity. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis of quinazoline-based compounds for drug discovery and development.

References

  • Note Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Journal of Chemical and Pharmaceutical Research. (2012).
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of ChemTech Research. (2011).
  • Supporting Inform
  • 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook.
  • What is the background and overview of 2-Amino-5-bromobenzoic acid? - FAQ. Guidechem.
  • 6-Bromo-N-(2-methyl-2H-benzo[d][11][12]triazol-5-yl)quinolin-4-amine. MDPI.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • The bromination of anthranilic acid. Journal of the American Chemical Society. (1910).
  • 2-Amino-5-bromobenzoic acid. NIST WebBook.
  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química. (2021).
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. (2013).
  • Benzoxazinone synthesis. Organic Chemistry Portal.
  • POCl3 chlorin
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new h - Semantic Scholar.
  • POCl3 Chlorination of 4-Quinazolones.
  • POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. (2011).
  • Amination of halopyrimidines and 4-chloroquinazoline.
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
  • Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Scribd.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.
  • Records of Natural Products-SI.
  • Synthesis of 5-Bromoanthranilic acid from Anthranilic acid (I). Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010).
  • 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. ChemicalBook.
  • Reactions of benzoxazine 6 with ammonium acetate and some aliph
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024).
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. (2013).
  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química. (2021).
  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry. (1986).
  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry. (2023).
  • Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4. Benchchem.
  • copper-catalyzed electrophilic amination of diorganozinc reagents. Organic Syntheses.
  • Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzo
  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. RSC Advances. (2019).
  • Benzoxazinone synthesis. Organic Chemistry Portal.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. (2019).

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Application

Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-quinazoline Derivatives

For researchers, scientists, and drug development professionals, the quinazoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quinazoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic functionalization of this privileged structure is paramount for optimizing therapeutic efficacy. This guide provides an in-depth exploration of nucleophilic substitution protocols for 5-bromo-quinazoline derivatives, offering not just step-by-step instructions but also the underlying principles to empower rational experimental design.

The substitution pattern on the quinazoline ring significantly influences its chemical reactivity. The C-5 position, located on the benzene portion of the bicyclic system, presents unique challenges and opportunities for functionalization compared to the more electronically distinct positions on the pyrimidine ring (C-2 and C-4). This document focuses on providing a comprehensive toolkit for the synthetic chemist to effectively derivatize the C-5 position through various nucleophilic substitution strategies.

Understanding the Reactivity of the 5-Position

The reactivity of the 5-bromo-quinazoline core in nucleophilic substitution is governed by a combination of electronic and steric factors. While the pyrimidine ring is electron-deficient, making positions 2 and 4 susceptible to direct nucleophilic aromatic substitution (SNAr), the benzene ring is comparatively more electron-rich. Consequently, direct SNAr at the 5-position is generally challenging and often requires harsh reaction conditions.

Therefore, the most effective strategies for functionalizing the 5-position rely on transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanistic pathways. These methods offer milder conditions, broader substrate scope, and greater functional group tolerance, making them indispensable tools in modern organic synthesis.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a versatile and efficient method for constructing carbon-nitrogen bonds.[1] This reaction is particularly well-suited for the amination of 5-bromo-quinazolines, enabling the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles.

The choice of palladium precursor, phosphine ligand, and base is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often essential for high efficiency, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Amido Complex Amido Complex Amine Coordination & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Product Product Reductive Elimination->Product Ar-NR2 Catalyst Regeneration Catalyst Regeneration Reductive Elimination->Catalyst Regeneration Catalyst Regeneration->Pd(0)Ln

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Amination of 5-Bromo-quinazoline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromo-quinazoline with a generic amine. Optimization of the ligand, base, and solvent may be required for specific substrates.

Materials:

  • 5-Bromo-quinazoline

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, DavePhos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-quinazoline (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add anhydrous solvent (toluene or dioxane, 5 mL).

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11085-95
Pd₂(dba)₃ / DavePhosNaOt-BuToluene10080-92
Pd(OAc)₂ / SPhosK₃PO₄t-BuOH10088-98

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-quinazolines.

Copper-Catalyzed Ullmann Condensation: A Classic and Cost-Effective Approach

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds.[3] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, allowing for milder reaction conditions. For the synthesis of 5-alkoxy- and 5-aryloxy-quinazolines, the Ullmann condensation remains a highly relevant and cost-effective strategy.

Protocol 2: Copper-Catalyzed Alkoxylation of 5-Bromo-quinazoline

This protocol describes a general procedure for the copper-catalyzed coupling of 5-bromo-quinazoline with an alcohol.

Materials:

  • 5-Bromo-quinazoline

  • Alcohol or Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction vessel, add 5-bromo-quinazoline (1.0 mmol), the alcohol or phenol (1.5 mmol), copper(I) iodide (10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (DMF or DMSO, 5 mL).

  • Heat the reaction mixture to 100-140 °C under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
PhenolK₂CO₃DMF12070-85
n-ButanolCs₂CO₃DMSO13065-80
2-PropanolK₃PO₄NMP14050-70

Table 2: Representative Conditions for Ullmann-type Alkoxylation of 5-Bromo-quinazolines.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the formation of carbon-carbon bonds.[4] It allows for the coupling of 5-bromo-quinazoline with a wide range of organoboron reagents, such as boronic acids and boronic esters, to introduce aryl, heteroaryl, and alkyl substituents at the 5-position.

Generalized Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification Reactants 5-Bromo-quinazoline Organoboron Reagent Heating Heat under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., Toluene/EtOH/H₂O) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Aqueous Workup Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 5-Substituted Quinazoline Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-quinazoline with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling. The choice of catalyst, base, and solvent system can significantly impact the reaction outcome and may require optimization.

Materials:

  • 5-Bromo-quinazoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a reaction vessel, combine 5-bromo-quinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium- and Copper-Cocatalyzed Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol 4: Sonogashira Coupling of 5-Bromo-quinazoline with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

  • 5-Bromo-quinazoline

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA])

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF], DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-quinazoline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude product, which is then purified by column chromatography.

Conclusion

The functionalization of the 5-position of the quinazoline ring is a critical endeavor in the synthesis of novel therapeutic agents. While direct nucleophilic substitution at this position is often challenging, the application of modern transition-metal-catalyzed cross-coupling reactions provides a powerful and versatile arsenal for the synthetic chemist. The Buchwald-Hartwig amination, Ullmann condensation, Suzuki-Miyaura coupling, and Sonogashira coupling each offer unique advantages for the introduction of a diverse array of functional groups. The protocols and guiding principles detailed in this document are intended to serve as a robust foundation for researchers to successfully navigate the synthesis of novel 5-substituted quinazoline derivatives.

References

  • Jiang, L., et al. (2015). Efficient Pd-Catalyzed Domino Synthesis of 1-Phenyl-1H-indol-2-amine and 5-Amino-indolo[1,2-a]quinazoline Derivatives. Organic & Biomolecular Chemistry, 13, 10122–10126.
  • Wang, C., et al. (2010). A Simple and Efficient, Ligand-Free Copper-Catalyzed Approach to Quinazoline Derivatives. The Journal of Organic Chemistry, 75(22), 7936-7938.
  • BenchChem. (2025). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers.
  • BenchChem. (2025). Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline.
  • Akula, M. R., et al. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(1), 119-121.
  • Wikipedia. (2023).
  • Moon, J., et al. (2025). Buchwald‐Hartwig reaction scope for five‐membered heterocyclic fused quinazolinone. Journal of Organic Chemistry.
  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Jiang, L., et al. (2015). Pd-catalyzed domino synthesis of 5-amine-indolo[1,2-a]quinazolines from readily available 2-aminobenzonitriles and 2-(2-bromophenyl)acetonitriles. Molecules, 20(4), 5787-5799.
  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • Chobe, P. A. (2020).
  • Organic Chemistry Portal. (2024). Quinazoline synthesis.
  • Zhang, H.-Y., et al. (2019).
  • SciELO. (2021).
  • BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.

Sources

Method

Application Note: Solubility Optimization and Handling Protocols for 5-Bromo-2-methylquinazolin-4-amine

Target Audience: Analytical Chemists, Assay Biologists, and Preclinical Drug Development Scientists. Introduction & Chemical Profile 5-Bromo-2-methylquinazolin-4-amine (CAS: 2169588-73-0) is a functionalized quinazoline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Assay Biologists, and Preclinical Drug Development Scientists.

Introduction & Chemical Profile

5-Bromo-2-methylquinazolin-4-amine (CAS: 2169588-73-0) is a functionalized quinazoline derivative widely utilized as a building block in medicinal chemistry[1][2]. The quinazoline-4-amine scaffold is a privileged pharmacophore, frequently employed in the design of competitive ATP-binding kinase inhibitors (e.g., EGFR, PAK4) and novel antimicrobial agents[3][4].

The addition of a 5-bromo substituent significantly increases the compound's lipophilicity (LogP) and introduces substantial steric bulk. While this modification is often highly favorable for target-binding affinity, it creates distinct challenges for solvation. The strong intermolecular


 stacking of the planar quinazoline core, combined with the hydrogen-bonding network of the primary amine, results in a robust crystal lattice that dictates its highly specific solvent compatibility.

Solvation Thermodynamics: DMSO vs. Methanol

Understanding the causality behind solvent selection is critical for maintaining assay integrity and preventing false negatives in biological screens caused by compound precipitation.

  • Dimethyl Sulfoxide (DMSO) - The Optimal Primary Solvent: DMSO is a highly polar aprotic solvent with a strong dipole moment. The primary amine at the C4 position of the quinazoline acts as a strong hydrogen-bond donor, forming stable solute-solvent complexes with the sulfoxide oxygen of DMSO. This interaction efficiently disrupts the solid crystal lattice, resulting in high solubility. Quinazoline-4-amines are generally freely soluble in DMSO, routinely achieving stable master stock concentrations of >30 mM[3][4].

  • Methanol (MeOH) - The Analytical Diluent: Methanol is a polar protic solvent. While it can participate in hydrogen bonding, its lower dipole moment and smaller molecular volume make it thermodynamically inefficient at overcoming the lattice energy of the brominated, highly hydrophobic aromatic core. Consequently, direct dissolution of the solid powder in methanol is slow and often incomplete, making it unsuitable for master stock preparation. However, methanol is excellent as a secondary diluent for LC-MS/HPLC analysis once the compound is already solvated.

Quantitative Solubility & Stability Data

The following table summarizes the validated solvation parameters for 5-Bromo-2-methylquinazolin-4-amine to guide experimental design.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Expected Solubility Limit Freely Soluble (>30 mg/mL)Sparingly Soluble (<5 mg/mL)
Primary Application Master stock preparation, High-throughput screening (HTS)[4]Analytical dilutions (LC-MS, HPLC), UV-Vis
Dissolution Kinetics Rapid (enhanced by mild sonication)Slow (high risk of incomplete dissolution)
Storage Suitability Excellent (>6 Months at -20°C in anhydrous conditions)Poor (Prone to precipitation and solvent evaporation)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to guarantee that the compound is fully in solution before proceeding to critical assays.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Use this protocol for generating stocks intended for in vitro biological assays or long-term storage.

  • Weighing: Accurately weigh the required mass of 5-Bromo-2-methylquinazolin-4-amine powder using an anti-static weigh boat to prevent loss of the fine powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Causality: Water contamination in DMSO drastically reduces the solubility of halogenated quinazolines and accelerates degradation.

  • Dissolution via Cavitation: Vortex the mixture vigorously for 30 seconds. Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides acoustic cavitation energy to break apart micro-crystals without applying direct thermal stress, which could degrade the primary amine.

  • Self-Validation Step (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Pass: No visible pellet. The concentration is absolute.

    • Fail: A microscopic white pellet is observed. The stock is not fully dissolved; repeat Step 3 or add more DMSO.

  • Storage: Aliquot the validated stock into amber glass vials (to prevent photo-degradation) and store at -20°C.

Protocol B: Preparation of Analytical Samples in Methanol

Use this protocol for LC-MS, HPLC, or spectrophotometric analysis. Do not attempt to dissolve the solid powder directly into methanol.

  • Thawing: Remove the 10 mM DMSO master stock from the -20°C freezer and allow it to equilibrate to room temperature before opening . Causality: Opening cold vials causes atmospheric moisture to condense into the DMSO, which will cause the highly lipophilic brominated compound to crash out of solution.

  • Solvent Shock Prevention: Pipette the required volume of the DMSO stock into a clean vial. Slowly add HPLC-grade methanol dropwise while continuously vortexing the solution. Causality: Gradual addition prevents localized "solvent shock," maintaining the compound in a solvated state as the solvent dielectric environment shifts.

  • Filtration: Pass the final methanolic dilution through a 0.22 µm PTFE syringe filter prior to injection. Causality: This self-validating step protects sensitive analytical columns from any sub-visible micro-precipitates that may have formed during dilution.

  • Usage: Analyze immediately. Do not store methanolic dilutions long-term.

Workflow Visualization

The following decision tree illustrates the standardized workflow for handling 5-Bromo-2-methylquinazolin-4-amine based on the target application.

G Start 5-Bromo-2-methylquinazolin-4-amine (Solid Powder) Decision Target Application? Start->Decision DMSO_Path In Vitro Assays / Storage (High Conc. Stock) Decision->DMSO_Path > 1 mg/mL MeOH_Path LC-MS / HPLC Analysis (Low Conc. Dilution) Decision->MeOH_Path < 0.1 mg/mL DMSO_Prep Dissolve in 100% Anhydrous DMSO (Vortex & Sonicate at 25°C) DMSO_Path->DMSO_Prep MeOH_Prep Dilute DMSO Stock 1:100 in MeOH (Avoid Direct Solid Dissolution) MeOH_Path->MeOH_Prep DMSO_Store Store Aliquots at -20°C (Stable for >6 months) DMSO_Prep->DMSO_Store MeOH_Use Use Immediately for Analysis (Prone to Precipitation) MeOH_Prep->MeOH_Use

Workflow for solvent selection and preparation of 5-Bromo-2-methylquinazolin-4-amine.

References

  • BLD Pharm. "5-Bromo-2-methylquinazolin-4-amine | CAS: 2169588-73-0".1

  • ChemicalBook. "5-bromo-2-methylquinazolin-4-amine - Chemical Properties". 2

  • Eco-Vector Journals. "Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae". 3

  • Journal of Medicinal Chemistry (ACS Publications). "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors". 4

Sources

Application

Advanced Protocols for the Site-Selective C5 Functionalization of 2-Methylquinazolin-4-amine via Directed C–H Activation

Executive Summary & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and antimicrobial agents. While functionalization at the C2, C4, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and antimicrobial agents. While functionalization at the C2, C4, and C6/C7 positions can be achieved through standard cross-coupling of pre-halogenated precursors, the C5 position remains synthetically elusive. The steric hindrance imposed by the adjacent C4-substituent (the peri-effect) and the electron-deficient nature of the pyrimidine ring strongly deactivate the C5–H bond toward traditional electrophilic aromatic substitution[1].

To overcome these intrinsic barriers, modern synthetic strategies leverage transition-metal-catalyzed C–H activation. By utilizing the exocyclic C4-amino group of 2-methylquinazolin-4-amine as an endogenous directing group, the metal catalyst is tethered in close proximity to the C5 position. The 2-methyl group plays a critical role in this specific substrate by blocking the highly reactive C2 position, preventing off-target metalation[2].

The Concerted Metalation-Deprotonation (CMD) Pathway

The most efficient protocols utilize Ruthenium(II) catalysis. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. The precatalyst, typically [Ru(p-cymene)Cl2]2, is activated by a halide scavenger (e.g., AgSbF₆) to generate a highly electrophilic cationic Ru(II) species. The C4-amine nitrogen coordinates to this metal center, pre-organizing the complex. An internal base—usually an acetate ligand from an additive like Cu(OAc)₂—abstracts the C5 proton simultaneously with the formation of the Ru–C5 bond, forming a stable ruthenacycle intermediate[4].

Mechanism Substrate 2-Methylquinazolin-4-amine + Ru(II) Catalyst Coordination N-Coordination Complex Substrate->Coordination AgSbF6 (Activation) CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Acetate Base Intermediate Ruthenacycle Intermediate CMD->Intermediate C5-H Cleavage Coupling Coupling Partner Insertion Intermediate->Coupling Aryl/Alkyl Source Product C5-Functionalized Product Coupling->Product Reductive Elimination Product->Substrate Catalyst Turnover

Mechanistic pathway of Ru(II)-catalyzed C5 C-H activation directed by the C4-amine.

Quantitative Optimization Data

The choice of catalyst, additive, and solvent is non-negotiable for achieving high regioselectivity and yield. Table 1 summarizes the optimization landscape for the C5-arylation of 2-methylquinazolin-4-amine using iodobenzene as the model coupling partner.

Table 1: Optimization of Reaction Conditions for C5-Arylation

EntryCatalyst (5 mol%)Additive / OxidantSolventTemp (°C)Yield (%)
1 [Ru(p-cymene)Cl₂]₂ AgSbF₆ (20%) / Cu(OAc)₂ (1 eq) t-AmOH 110 85%
2[Ru(p-cymene)Cl₂]₂Cu(OAc)₂ (1 eq) (No Ag)t-AmOH11012%
3Pd(OAc)₂Ag₂CO₃ (2 eq)DMF11015%
4[Rh(Cp*)Cl₂]₂AgSbF₆ (20%) / Cu(OAc)₂ (1 eq)t-AmOH11042%
5[Ru(p-cymene)Cl₂]₂AgSbF₆ (20%) / Cu(OAc)₂ (1 eq)THF8028%

Data Synthesis: Entry 1 demonstrates that the cationic Ru(II) species (generated via AgSbF₆) is strictly required; omitting the silver salt (Entry 2) crashes the yield. Furthermore, Ru(II) vastly outperforms Pd(II) and Rh(III) for this specific quinazoline scaffold (Entries 3 and 4). High temperatures and polar protic solvents (t-AmOH) are necessary to overcome the high activation energy of the sterically hindered peri-position.

Experimental Design & Workflow

Workflow Step1 1. Reagent Assembly (Schlenk Flask / Argon Atmosphere) Step2 2. Catalyst Activation (Add AgSbF6 & Ru precatalyst) Step1->Step2 Step3 3. C-H Activation (t-AmOH, Heat at 110°C, 16h) Step2->Step3 Step4 4. Reaction Monitoring (TLC: EtOAc/Hexane 1:1) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Quench & Extraction (EtOAc / NH4Cl / Brine) Step4->Step5 Starting Material Consumed Step6 6. Flash Chromatography (Silica Gel Purification) Step5->Step6

Experimental workflow for the C5-functionalization of 2-methylquinazolin-4-amine.

Detailed Protocol: Ru(II)-Catalyzed C5-Arylation

This self-validating protocol details the site-selective installation of an aryl group at the C5 position of 2-methylquinazolin-4-amine.

Materials Required
  • Substrate: 2-Methylquinazolin-4-amine (1.0 mmol, 159.2 mg)

  • Coupling Partner: Aryl Iodide (e.g., Iodobenzene) (1.5 mmol)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.05 mmol, 30.6 mg, 5 mol%)

  • Activator: AgSbF₆ (0.20 mmol, 68.7 mg, 20 mol%)

  • Base/Oxidant: Cu(OAc)₂ (1.0 mmol, 181.6 mg)

  • Solvent: tert-Amyl alcohol (t-AmOH), anhydrous (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar under vacuum.

  • Backfill the tube with Argon (repeat 3 times to ensure complete removal of oxygen and moisture). Causality: While Ru(II) catalysis is relatively robust, the active cationic Ru species and the AgSbF₆ activator are moisture-sensitive. Water can coordinate competitively to the metal center, stalling the CMD process.

Step 2: Reagent Assembly & Catalyst Activation

  • Inside an argon-filled glovebox (or using strict Schlenk techniques), add 2-methylquinazolin-4-amine, [Ru(p-cymene)Cl2]2, AgSbF₆, and Cu(OAc)₂ to the flask.

  • Seal the flask with a rubber septum and remove it from the glovebox.

  • Inject anhydrous t-AmOH (5.0 mL) and the Aryl Iodide (if liquid) via a gas-tight syringe.

  • Self-Validation Check: Upon stirring at room temperature for 5 minutes, the solution will transition from a dark reddish-brown to a cloudy, opaque orange suspension. This visual cue confirms the precipitation of AgCl and the successful generation of the active cationic [Ru(p-cymene)(OAc)]+ species.

Step 3: C–H Activation and Heating

  • Replace the septum with a Teflon screw-cap under a positive flow of Argon.

  • Transfer the sealed Schlenk tube to a pre-heated oil bath set to 110 °C.

  • Stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are required because the reaction is a heterogeneous mixture; Cu(OAc)₂ has limited solubility in t-AmOH.

Step 4: Reaction Monitoring

  • After 16 hours, cool the reaction to room temperature.

  • Extract a 10 µL aliquot, dilute with 200 µL EtOAc, and spot on a silica TLC plate.

  • Self-Validation Check: Elute with EtOAc/Hexane (1:1). The starting 2-methylquinazolin-4-amine is highly polar and strongly UV-active at 254 nm (Rf ~0.1). The successful C5-arylated product will migrate higher (Rf ~0.4) and typically exhibits a distinct blue fluorescence under 365 nm UV light due to the extended conjugation of the newly formed biaryl system.

Step 5: Quenching and Workup

  • Dilute the crude reaction mixture with EtOAc (15 mL).

  • Filter the suspension through a short pad of Celite to remove the copper salts and precipitated AgCl. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL) to remove residual amines/copper, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane to EtOAc (typically eluting the product at 30-40% EtOAc).

  • Evaporate the product fractions to yield the pure 5-aryl-2-methylquinazolin-4-amine as a solid.

References

1.[1] "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." National Center for Biotechnology Information (PMC). Available at:[Link] 2.[4] "Catalyst and solvent switched divergent C-H functionalization: oxidative annulation of N-aryl substituted quinazolin-4-amine with alkynes." Semantic Scholar. Available at:[Link] 3.[3] "Quinazoline-directed C-H bond functionalization catalyzed by Ru(II)." ResearchGate. Available at:[Link] 4. "Recent advances in selective functionalization of the quinazoline scaffold: amines as directing group for selective arylation at position C5." Società Chimica Italiana. Available at: [Link] 5.[2] "Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines." ACS Publications. Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-methylquinazolin-4-amine

Executive Summary This guide details the optimized protocol for the synthesis of 5-Bromo-2-methylquinazolin-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., EGFR, PI3K inhibitors).[1] While quina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the synthesis of 5-Bromo-2-methylquinazolin-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., EGFR, PI3K inhibitors).[1] While quinazolines are ubiquitous, the 5-bromo regioisomer is synthetically challenging due to steric constraints and the specific requirement for 2-amino-3-bromobenzonitrile as the starting material.

We utilize microwave irradiation to overcome the activation energy barrier of the cyclization step, reducing reaction time from 12+ hours (thermal reflux) to under 30 minutes while suppressing side reactions.[1]

Strategic Analysis & Regiochemistry

The Regiochemistry Trap

A common failure mode in synthesizing substituted quinazolines is selecting the wrong starting material based on intuitive benzene numbering.[1] The quinazoline numbering system shifts relative to the aniline precursor.

To obtain the 5-bromo derivative, one must start with 2-amino-3-bromobenzonitrile .

  • 2-amino-6-bromobenzonitrile yields the 8-bromo isomer.

  • 2-amino-3-bromobenzonitrile yields the 5-bromo isomer.

Retrosynthetic Pathway

The synthesis relies on the base-catalyzed cyclocondensation of a 2-aminobenzonitrile with a nitrile (acetonitrile), which serves as both solvent and reactant (the "C2" source).[1]

Regiochemistry cluster_legend Regiochemistry Mapping Start 2-Amino-3-bromobenzonitrile Intermediate Amidine Intermediate Start->Intermediate t-BuOK, MW, 140°C Reagent + Acetonitrile (Solvent/C2 Source) Product 5-Bromo-2-methylquinazolin-4-amine Intermediate->Product Intramolecular Cyclization Map Aniline C3-Br  --->  Quinazoline C5-Br Aniline C6-H   --->  Quinazoline C8-H

Figure 1: Reaction scheme and regiochemical mapping.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Requirement
2-Amino-3-bromobenzonitrile 1261699-80-6Precursor (Scaffold)>97% (HPLC)
Acetonitrile 75-05-8Reactant & SolventAnhydrous (<50 ppm H2O)
Potassium tert-butoxide (t-BuOK) 865-47-4Base CatalystSublimed grade preferred
Ethanol 64-17-5Wash SolventAbsolute
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]

  • Vessel: 2-5 mL microwave-transparent glass vial with a crimp cap and PTFE/silicone septum.

  • Stirring: Magnetic stir bar (high-field coupling).[1]

Experimental Protocol

Preparation
  • Drying: Ensure the microwave vial is oven-dried. Moisture can quench the base and hydrolyze the nitrile to an amide, stopping the cyclization.

  • Inert Atmosphere: While not strictly air-sensitive, purging the headspace with nitrogen prevents oxidative darkening of the amine.[1]

Reaction Setup (Scale: 1.0 mmol)
  • Weigh 197 mg (1.0 mmol) of 2-Amino-3-bromobenzonitrile into the 5 mL microwave vial.

  • Add 168 mg (1.5 mmol) of Potassium tert-butoxide (t-BuOK) .

    • Note: Using 1.5 equivalents ensures rapid deprotonation and drives the equilibrium forward.

  • Add 3.0 mL of Anhydrous Acetonitrile .

  • Add a magnetic stir bar and seal the vial immediately with the crimp cap.

  • Pre-stir for 30 seconds to disperse the base (mixture will turn yellow/orange).

Microwave Parameters

Program the reactor with the following "High-Absorbance" profile:

ParameterSettingRationale
Temperature 140 °CSufficient to overcome activation energy for cyclization.[1]
Time 20 minutesOptimized for conversion vs. degradation.
Pre-stirring 30 secHomogenization.
Absorption Level HighAcetonitrile is a medium absorber; the ionic base increases coupling efficiency.[1]
Pressure Limit 20 barSafety cutoff (MeCN vapor pressure at 140°C is ~5-6 bar).[1]
Workup & Purification
  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air jet.

  • Quench: Open the vial and pour the reaction mixture into 20 mL of ice-cold water .

    • Observation: The product should precipitate immediately as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.[1]

  • Washing:

    • Wash with 2 x 5 mL cold water (removes salts and excess base).

    • Wash with 1 x 2 mL cold ethanol (removes unreacted organic impurities).[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Expected Yield: 75-85% Appearance: Off-white powder.[1]

Process Workflow Diagram

Workflow Setup Setup: 1.0 mmol Precursor 1.5 eq t-BuOK 3 mL MeCN MW Microwave Irradiation: 140°C, 20 min, High Absorption Setup->MW Seal & Irradiate Quench Quench: Pour into 20 mL Ice Water Precipitate forms MW->Quench Cool <50°C Filter Filtration & Wash: Water (2x) -> Cold EtOH (1x) Quench->Filter Vacuum Filter Dry Final Product: 5-Bromo-2-methylquinazolin-4-amine Filter->Dry Vac Oven 40°C

Figure 2: Step-by-step experimental workflow.

Analytical Validation

To confirm the identity of the product, specifically the 5-bromo regiochemistry, NMR analysis is crucial.

Proton NMR (DMSO-d6, 400 MHz)
  • δ 2.45 ppm (s, 3H): Methyl group at C2.

  • δ 7.60 ppm (br s, 2H): Amine (-NH2) at C4.[1] Note: Exchangeable with D2O.

  • δ 7.45 ppm (dd, 1H, J=8.0, 1.2 Hz): H-6 or H-8.

  • δ 7.65 ppm (t, 1H, J=8.0 Hz): H-7.

  • δ 7.85 ppm (dd, 1H, J=8.0, 1.2 Hz): H-6 or H-8.

  • Diagnostic Feature: The splitting pattern of the aromatic protons (ABC system) confirms the 5-substitution. If it were 6-bromo, you would see an ABX pattern with a singlet.

LC-MS[1]
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: H2O/MeCN (0.1% Formic Acid).[1]

  • MS Mode: ESI Positive.

  • Expected Mass: [M+H]+ = 238.0 / 240.0 (1:1 Isotopic pattern for Br).

Expert Insights & Troubleshooting

IssueProbable CauseSolution
Low Yield (<40%) Wet AcetonitrileUse freshly opened anhydrous MeCN. Water hydrolyzes the nitrile.[1]
Dark/Tarred Product Overheating / OxidationReduce Temp to 130°C and extend time.[1] Purge vial with N2 before sealing.
Starting Material Remains Incomplete CyclizationIncrease t-BuOK to 2.0 eq. The base is consumed if the nitrile hydrolyzes.
Wrong Regioisomer Incorrect Starting MaterialVerify the CAS of the starting aminobenzonitrile. It MUST be 2-amino-3-bromo.

References

  • Seijas, J. A., et al. (2000).[1][2] Microwave promoted synthesis of 4-aminoquinazolines. Tetrahedron Letters. [Link]

    • Foundational text on base-catalyzed nitrile cycliz
  • Biotage PathFinder. (2023).[1] Microwave Synthesis of Quinazolines. Biotage Application Notes. [Link]

    • General parameters for pressure and temper
  • Source for precursor availability and handling of brominated benzo
  • Frontiers in Chemistry. (2020).[1] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

    • Comprehensive review of mechanisms and catalysts for this transform

Sources

Application

Application Note: Precision Synthesis of 5-Aryl-2-methylquinazolin-4-amine Derivatives

Executive Summary & Strategic Importance The 5-aryl-2-methylquinazolin-4-amine scaffold represents a privileged but synthetically demanding chemical space in medicinal chemistry. While C4-aminoquinazolines are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-aryl-2-methylquinazolin-4-amine scaffold represents a privileged but synthetically demanding chemical space in medicinal chemistry. While C4-aminoquinazolines are ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib) targeting EGFR, the C5-position remains underutilized due to the "peri-effect"—steric clash with the C4-substituent.

Accessing this position is critical for:

  • Atropisomerism: Bulky C5-aryl groups can restrict rotation, creating axial chirality that enhances binding selectivity.

  • Solubility Modulation: Disrupting planarity to improve physicochemical properties.

  • New IP Space: Escaping the crowded IP landscape of 6,7-substituted quinazolines.

This guide details a robust, convergent protocol starting from 2-amino-6-chlorobenzoic acid , ensuring precise regiocontrol during the critical C4-amination and high-yield cross-coupling at the hindered C5 position.

Retrosynthetic Logic & Pathway Design

The primary challenge is installing the aryl group at C5 without interfering with the sensitive C4-amine. A linear approach (building the ring after arylation) is often plagued by cyclization failures due to steric bulk. Therefore, a divergent approach using a 5-chloro intermediate is preferred.

Pathway Visualization

SynthesisPath Start 2-Amino-6-chlorobenzoic acid (Commercially Available) Step1 Cyclodehydration (Ac2O) Start->Step1 1 Benzoxazinone Benzoxazinone Intermediate Step1->Benzoxazinone Ring Closure Quinazolinone 5-Chloro-2-methyl- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone NH4OAc / Heat Dichloro 4,5-Dichloro- 2-methylquinazoline Quinazolinone->Dichloro POCl3 / Base MonoAmine 5-Chloro-2-methyl- quinazolin-4-amine Dichloro->MonoAmine Regioselective SNAr (C4 > C5) Final 5-Aryl-2-methyl- quinazolin-4-amine MonoAmine->Final Suzuki-Miyaura (Pd-Catalyzed)

Figure 1: Divergent synthetic workflow prioritizing the installation of the C5-aryl group as the final diversity step.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The "Niementowski" Variant)

We utilize a two-step one-pot cyclization. Direct condensation is slow; proceeding via the benzoxazinone intermediate accelerates the reaction.

Reagents:

  • 2-Amino-6-chlorobenzoic acid (1.0 equiv)

  • Acetic anhydride (3.0 equiv)

  • Ammonium acetate (5.0 equiv)

  • Solvent: Acetic acid (glacial) or Toluene.

Protocol:

  • Cyclodehydration: Suspend 2-amino-6-chlorobenzoic acid in acetic anhydride. Heat to reflux (140°C) for 2 hours. Monitor by TLC for the disappearance of the starting material and formation of the less polar benzoxazinone.

  • Ammonolysis: Cool the mixture to 80°C. CAREFULLY add ammonium acetate (exothermic).

  • Ring Expansion: Reflux for an additional 3–4 hours. The benzoxazinone ring opens and re-closes with nitrogen to form the quinazolinone.

  • Workup: Cool to room temperature. Pour onto crushed ice. The product, 5-chloro-2-methylquinazolin-4(3H)-one , will precipitate as a white/off-white solid. Filter, wash with water, and dry.

Expert Insight: The chlorine at the 5-position (originally 6-position of benzoic acid) is stable under these conditions. Do not use strong alkalis during workup to avoid hydrolysis.

Phase 2: Activation and Regioselective Amination

This is the most critical step for purity. We generate a 4,5-dichloro intermediate. The subsequent nucleophilic aromatic substitution (SNAr) must be controlled to occur only at C4.

Why C4 over C5? DFT calculations and experimental data confirm that the C4 position has a significantly higher LUMO coefficient and lower activation energy for nucleophilic attack compared to C5, primarily due to the activation by the adjacent N3 and N1 atoms [1].

Protocol:

  • Chlorination: Suspend the quinazolinone (10 mmol) in POCl3 (50 mmol). Add N,N-diethylaniline (1.0 equiv) as a catalyst/base.

  • Reflux: Heat at 100°C for 4 hours until the solution is clear.

  • Quench: Evaporate excess POCl3 under reduced pressure. Pour the residue into ice-water containing NaHCO3. Extract with DCM. Result: 4,5-dichloro-2-methylquinazoline.

  • SNAr (Amination): Dissolve the crude dichloro-intermediate in THF or Isopropanol at 0°C.

  • Addition: Add the desired amine (R-NH2, 1.1 equiv) and DIPEA (1.5 equiv) dropwise.

  • Control: Stir at 0°C to Room Temperature . Do NOT heat.

    • Observation: C4 substitution occurs rapidly (minutes to hours). C5 substitution requires elevated temperatures (>80°C).

  • Validation: The product is 5-chloro-2-methylquinazolin-4-amine .

Phase 3: Overcoming the Peri-Effect (C5-Arylation)

The Suzuki-Miyaura coupling at C5 is sterically hindered by the newly installed C4-amine. Standard conditions (Pd(PPh3)4) often fail or result in dehalogenation. We employ a high-activity Buchwald precatalyst system.

Reagents:

  • 5-Chloro-quinazoline precursor (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K3PO4 (3.0 equiv) - Superior to carbonates for hindered couplings.

  • Solvent: 1,4-Dioxane : Water (4:1) degassed.[2]

Protocol:

  • Charge a microwave vial or pressure tube with the chloro-quinazoline, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvents.

  • Reaction: Heat to 100°C–110°C for 12–16 hours (thermal) or 1 hour (Microwave at 120°C).

  • Purification: Filter through Celite. Concentrate. Purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM).

Critical Mechanism: The bulky XPhos ligand facilitates oxidative addition into the hindered C5-Cl bond and promotes reductive elimination of the sterically congested biaryl product [2].

Data Interpretation & Troubleshooting

Regioselectivity Verification (2D-NMR)

To confirm the amine is at C4 and the aryl at C5, use HMBC (Heteronuclear Multiple Bond Correlation).

  • C4-Amine: Look for correlations between the NH proton and the C4a (bridgehead) carbon.

  • C5-Aryl: The C5 carbon will show correlations to the H6 proton of the quinazoline ring and the ortho-protons of the aryl ring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-amination (C4 & C5) Reaction temperature too high during SNAr.Perform amination at 0°C. Use stoichiometric amine (1.05 eq).
No Reaction at C5 (Suzuki) Steric hindrance / Catalyst deactivation.Switch to XPhos Pd G2 or Sphos . Increase temp to 120°C (MW).
Protodehalogenation (C5-H) Hydride source in solvent or overheating.Ensure solvents are anhydrous/degassed. Switch base to Cs2CO3 or K3PO4.
Hydrolysis of C4-Cl Wet solvents during chlorination workup.Use anhydrous conditions. Quench POCl3 into buffered ice (pH 8).

Workflow Visualization

Workflow cluster_0 Phase 1: Regioselective Amination cluster_1 Phase 2: Sterically Hindered Cross-Coupling Start 4,5-Dichloro-2-methylquinazoline Temp Control Temp < 25°C Start->Temp SNAr SNAr Reaction (Nucleophilic Attack at C4) Temp->SNAr Product1 5-Chloro-2-methylquinazolin-4-amine SNAr->Product1 Catalyst Select Catalyst: XPhos Pd G2 or Pd(dppf)Cl2 Product1->Catalyst Suzuki Suzuki-Miyaura Coupling (100°C, K3PO4) Catalyst->Suzuki FinalProd 5-Aryl-2-methylquinazolin-4-amine Suzuki->FinalProd

Figure 2: Decision logic for maintaining regiocontrol and overcoming steric barriers.

References

  • Barbosa, M. L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24), 6021.[3]

  • BenchChem Editorial Team. (n.d.). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling. BenchChem Application Notes.

  • Luo, H., et al. (2024).[4] Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry.

  • GuideChem. (2023). Preparation of 5-chloroanthranilic acid and derivatives.

Sources

Method

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-methylquinazolin-4-amine

Part 1: Executive Summary & Strategic Analysis The Challenge: "The Bay Region" Problem The functionalization of 5-bromo-2-methylquinazolin-4-amine represents a non-trivial challenge in medicinal chemistry. Unlike the C6...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: "The Bay Region" Problem

The functionalization of 5-bromo-2-methylquinazolin-4-amine represents a non-trivial challenge in medicinal chemistry. Unlike the C6 or C7 positions, the C5 position is situated in the "peri" (bay) region, sterically crowded by the adjacent C4-amino group and the C6-hydrogen.

Furthermore, the substrate presents a chemoselectivity paradox :

  • C4-Amine Interference: The free primary amine at C4 (

    
    ) is a competent nucleophile and a potent ligand for Palladium. Without proper ligand control, the catalyst will coordinate to the C4-nitrogen or the N3-nitrogen, leading to catalyst poisoning or the formation of stable, inactive Pd-dimers (palladacycles).
    
  • Electronic Deactivation: While the quinazoline core is electron-deficient (facilitating oxidative addition), the strong electron donation from the C4-amino group renders the C5-bromide less electrophilic than a standard aryl bromide.

The Solution: Bulky Dialkylbiaryl Phosphines

To overcome these barriers, this protocol utilizes Third-Generation Buchwald Precatalysts . The steric bulk of ligands like BrettPhos or tBuBrettPhos serves two critical functions:

  • Enforced Mono-ligation: The bulk prevents the formation of inactive bis-ligated Pd complexes.

  • Exclusion of Substrate Inhibition: The ligand creates a "roof" over the Palladium center, physically preventing the substrate's C4-amine or N3-nitrogen from binding effectively to the metal center, while still allowing the smaller oxidative addition of the C-Br bond.

Part 2: Critical Reagents & Mechanism

Ligand Selection Matrix

The choice of ligand is the single most deterministic factor for success.

Coupling Partner (Nucleophile)Recommended LigandRationale
Primary Amines (Alkyl/Aryl)BrettPhos or tBuBrettPhos Optimized for primary amines; prevents doublearylation. tBuBrettPhos is superior for unprotected heteroaryl halides.
Secondary Amines (Cyclic/Acyclic)RuPhos Excellent for secondary amines; tolerates steric hindrance at the coupling site.[1]
Anilines (Electron-Poor)XPhos General-purpose bulky ligand; good for weaker nucleophiles.
Amides / Carbamates tBuBrettPhos High activity for C-N coupling with amidic nitrogens.
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing catalyst poisoning by the substrate's own C4-amine.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C5-Br Pd0->OxAdd + Substrate Substrate Substrate: 5-Bromo-2-methylquinazolin-4-amine Substrate->OxAdd Coordination Amine Binding (Steric Gating) Ligand L blocks C4-NH2 interference OxAdd->Coordination + R-NH2 Poison Catalyst Poisoning (Avoided via Ligand Bulk) OxAdd->Poison If Ligand is too small Deprotonation Deprotonation Base removes H from bound amine Coordination->Deprotonation + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination Product Release Deprotonation->RedElim RedElim->Pd0 Regeneration Product Product: C5-Aminated Quinazoline RedElim->Product

Figure 1: Catalytic cycle emphasizing the "Steric Gating" provided by bulky ligands to prevent coordination of the substrate's C4-amine.

Part 3: Experimental Protocols

Protocol A: High-Throughput Optimization (Screening)

Use this micro-scale protocol to determine the optimal Ligand/Base combination for your specific amine.

Scale: 50 µmol | Vessel: 1 dram vial or 96-well reaction block Concentration: 0.1 M

  • Stock Solutions:

    • Pd Precatalyst: 10 µmol/mL in THF (e.g., BrettPhos Pd G3).

    • Substrate: 5-Bromo-2-methylquinazolin-4-amine (0.5 M in Dioxane).

    • Amine Partner: 0.5 M in Dioxane.

  • Dosing:

    • Add Substrate (100 µL, 50 µmol, 1.0 equiv).

    • Add Amine Partner (120 µL, 60 µmol, 1.2 equiv).

    • Add Base (Solid dispense):

      • Condition A:

        
         (15 mg, 3.0 equiv) - Fast, but incompatible with esters.
        
      • Condition B:

        
         (49 mg, 3.0 equiv) - Mild, tolerates sensitive groups.
        
    • Add Catalyst (100 µL, 1 µmol, 2 mol%).

  • Reaction:

    • Seal vial/plate under

      
       or Argon.
      
    • Heat to 100°C for 12 hours.

  • Analysis:

    • Dilute 10 µL aliquot into 500 µL MeCN.

    • Analyze via LC-MS (UV 254 nm). Look for conversion of Starting Material (M+H = 238/240) to Product.

Protocol B: Preparative Scale Synthesis (Standardized)

Optimized for 1.0 gram scale using BrettPhos Pd G3.

Reagents:

  • Substrate: 5-Bromo-2-methylquinazolin-4-amine (1.0 g, 4.2 mmol)

  • Amine Partner: (5.0 mmol, 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (76 mg, 0.084 mmol, 2 mol%)

    • Alternative:

      
       (2 mol%) + BrettPhos (4 mol%)
      
  • Base:

    
     (2.73 g, 8.4 mmol, 2.0 equiv)
    
    • Note: Use

      
       (1.2 equiv) if substrate lacks esters/nitriles for faster reaction.
      
  • Solvent: Anhydrous 1,4-Dioxane (21 mL, 0.2 M)

Step-by-Step Procedure:

  • Setup:

    • Oven-dry a 100 mL round-bottom flask or pressure tube equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen.

  • Charging Solids:

    • Add Substrate (1.0 g), Base (

      
      ), and Catalyst (BrettPhos Pd G3).
      
    • Critical: If using free ligand + metal source, add them now.

  • Inerting:

    • Cap the vessel with a septum. Evacuate (high vacuum) and backfill with Nitrogen (3 cycles). Oxygen is the enemy.

  • Solvent & Amine Addition:

    • Inject Anhydrous Dioxane via syringe.

    • Inject the Amine Partner (if liquid). If solid, add in Step 2.

  • Reaction:

    • Place in a pre-heated oil block at 100°C .

    • Stir vigorously (1000 rpm). Mass transfer is critical for the heterogeneous base (

      
      ).
      
    • Monitor via LC-MS at 2 hours and 16 hours.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (DCM/MeOH or Hexane/EtOAc gradient).

    • Note: Amino-quinazolines are polar. You may need 5-10% MeOH in DCM with 1%

      
       additive.
      

Part 4: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to tBuBrettPhos Pd G3 . The t-Butyl group adds extra bulk to prevent N-coordination.
Starting Material Remains Oxidative Addition FailureIncrease temperature to 120°C (switch solvent to t-Amyl Alcohol ). Increase catalyst loading to 5 mol%.
Debromination (M-Br+H)

-Hydride Elimination
The amine partner is acting as a hydride source. Switch solvent from Dioxane to Toluene . Lower temp to 80°C.
Product is "Stuck" on Pd Strong ChelationAdd a scavenger (e.g., QuadraPure TU ) during workup or wash with aqueous solution of L-Cysteine.
Reaction turns black instantly Catalyst DecompositionOxygen leak. Ensure rigorous degassing. Use a glovebox if available.[6]

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Foundational text for ligand selection (BrettPhos/RuPhos).[7]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Establishes tBuBrettPhos for unprotected nitrogen heterocycles.

  • Guram, A. S., et al. (2004). New Catalysts for Buchwald-Hartwig Amination. Organic Letters, 6(13), 2205–2208.

    • Mechanistic insights into catalyst poisoning by chelating substrates.

  • BenchChem Application Note. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.

    • General protocols for hindered substrates.

Sources

Application

Application Note: Recrystallization Protocols for 5-Bromo-2-methylquinazolin-4-amine

Executive Summary 5-Bromo-2-methylquinazolin-4-amine is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1] Its purification is pivotal because the C5-bromine serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methylquinazolin-4-amine is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1] Its purification is pivotal because the C5-bromine serves as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura), where high purity is required to prevent catalyst poisoning and side reactions.[1]

This guide details three solvent systems for recrystallization, selected based on polarity matching and impurity rejection profiles. The Ethanol (EtOH) system is the primary recommendation for general purification, while Ethyl Acetate/Heptane is superior for removing lipophilic byproducts.[1]

Physicochemical Profile & Solvent Strategy[1][2][3][4][5]

The compound features a fused bicyclic heteroaromatic core (quinazoline) with three distinct functional motifs that dictate solubility:[1]

  • 4-Amino group: Provides hydrogen bond donor capability; increases polarity.[2]

  • N1/N3 Ring Nitrogens: Hydrogen bond acceptors; susceptible to protonation (pH sensitive).[2]

  • 5-Bromo & 2-Methyl: Lipophilic domains that reduce water solubility and increase solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.[1]

Solubility Data Table (Thermodynamic Estimates)
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation Level
Ethanol (Abs.) HighLow-ModerateExcellent for polar salts and trace starting materials.[1][2]Primary (General)
EtOAc / Heptane HighVery LowSuperior for removing non-polar "tar" and oily residues.[2]Secondary (Polishing)
DMF / Water Very HighLowBest for highly crude material containing inorganic salts.[2]Tertiary (Rescue)
Acetonitrile ModerateLowGood for removing oxidized byproducts; expensive.[2]Alternative

Decision Logic for Purification

The following decision tree illustrates the logical flow for selecting the appropriate purification method based on the state of the crude material.

PurificationLogic Start Crude 5-Bromo-2-methylquinazolin-4-amine CheckPurity Analyze Impurity Profile (LCMS/TLC) Start->CheckPurity IsSalts High Inorganic Salts? CheckPurity->IsSalts IsOily Oily/Tar Residues? IsSalts->IsOily No MethodC Method C: DMF/Water Precipitation (Rescue) IsSalts->MethodC Yes (>5%) MethodA Method A: Ethanol Recrystallization (Standard) IsOily->MethodA No (General Purity >85%) MethodB Method B: EtOAc/Heptane (Anti-Solvent) IsOily->MethodB Yes (Lipophilic Impurities) MethodC->MethodA If further purity needed

Caption: Solvent selection decision tree based on crude material impurity profile.

Detailed Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of material with purity >85%.[2] Mechanism: Exploits the steep solubility curve of quinazolines in lower alcohols.[1][2]

  • Preparation: Place 10.0 g of crude 5-Bromo-2-methylquinazolin-4-amine in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 80 mL of Ethanol (absolute). Heat the mixture to reflux (78°C) with vigorous stirring.

    • Note: If solids remain after 15 minutes of reflux, add more ethanol in 5 mL portions until a clear solution is obtained. Do not exceed 150 mL total volume.

  • Filtration (Optional): If insoluble black particles (palladium or carbon) are present, filter the hot solution rapidly through a pre-warmed Celite pad.

  • Crystallization: Remove the heat source.[2] Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical Step: Do not use an ice bath immediately; rapid cooling traps impurities.

  • Finishing: Once room temperature is reached, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 20 mL of cold ethanol (-20°C).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Method B: Solvent/Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Removing lipophilic impurities (oils, unreacted starting materials) that might co-crystallize in ethanol.[1][2]

  • Dissolution: Dissolve 5.0 g of crude material in the minimum amount of hot Ethyl Acetate (approx. 40-60 mL) at 60-70°C.

  • Precipitation: While maintaining gentle heating (avoid boiling), add Heptane dropwise.[1]

    • Visual Cue: Stop adding Heptane when a persistent slight cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot Ethyl Acetate until the solution becomes clear again.

  • Crystallization: Turn off the heat and allow the vessel to cool undisturbed. The product should crystallize as fine needles or prisms.[1]

  • Isolation: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Technical Rationale & Troubleshooting

Why these solvents?
  • Ethanol: Quinazolines often exhibit "stacking" interactions.[2] Ethanol disrupts these sufficiently at high temperatures but promotes orderly lattice formation upon cooling. It is also Class 3 (low toxicity) in GMP guidelines.

  • Heptane (Anti-solvent): The 5-bromo and 2-methyl substituents add significant lipophilicity.[1][2] While the compound dissolves in EtOAc, it is insoluble in alkanes.[1] Heptane forces the compound out of solution while keeping "greasy" impurities dissolved.[1]

Troubleshooting "Oiling Out"

If the product separates as an oil rather than a crystal:

  • Seed Crystals: Add a tiny crystal of pure product to the cooling solution at 40°C.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[1]

  • Solvent Modification: In Method A, add 5% water to the hot ethanol.[1] This increases the polarity of the solvent, forcing the hydrophobic brominated compound to crystallize more aggressively (use with caution to avoid precipitation).[1]

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Recrystallization of Brominated Heterocycles. Retrieved from [1]

  • Google Patents. (1999).[2] Synthesis of 5- or 8-bromoisoquinoline derivatives (US6500954B1).[1][2] Describes heptane/toluene systems for similar bromo-heterocycles. Retrieved from [1][2]

  • ResearchGate. (2021).[2][5] Discussion on Recrystallization of Amine Compounds. Expert consensus on using polar/non-polar pairs for amino-heterocycles.[1] Retrieved from

  • ChemPros (Reddit). (2023).[2] Go-to recrystallization solvent mixtures.[1][2] Community validation of Ethanol and EtOAc/Heptane for quinazoline-like molecules. Retrieved from [1][2]

Sources

Method

Application Note: Storage Stability and Handling Protocols for 5-Bromo-2-methylquinazolin-4-amine in Solution

Introduction & Chemical Profile 5-Bromo-2-methylquinazolin-4-amine (CAS: 2169588-73-0) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

5-Bromo-2-methylquinazolin-4-amine (CAS: 2169588-73-0) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. While the solid-state stability of quinazoline derivatives is generally robust when protected from light and moisture, their behavior in solution is highly dependent on solvent choice, pH, and environmental exposure.

Understanding the degradation kinetics of this compound is critical for ensuring assay reproducibility during in vitro screening and establishing reliable pharmacokinetic profiles. This application note provides a comprehensive, self-validating protocol for evaluating and maximizing the solution stability of 5-Bromo-2-methylquinazolin-4-amine, grounded in ICH Q1A(R2) regulatory standards[2].

Mechanisms of Degradation in Solution

To design an effective storage protocol, one must first understand the structural liabilities of the molecule. The degradation of quinazolin-4-amines in solution primarily proceeds via three distinct pathways[3][4]:

  • Hydrolytic Deamination (Acid/Base Catalyzed): The C4 position of the quinazoline ring is inherently electrophilic. In strongly acidic or basic aqueous solutions, this position becomes highly susceptible to nucleophilic attack by water or hydroxide ions. This results in the expulsion of the amine group (deamination) and the formation of the thermodynamically stable quinazolin-4-one derivative. The presence of the electron-withdrawing 5-bromo group slightly exacerbates this electrophilicity, making the molecule more sensitive to extreme pH than its unsubstituted counterparts.

  • Photolytic Cleavage: The carbon-halogen (C-Br) bond at the 5-position is vulnerable to homolytic cleavage upon exposure to ultraviolet (UV) or intense visible light, leading to the generation of free radicals and subsequent dehalogenated degradation products[5].

  • Oxidative N-Oxidation: Exposure to reactive oxygen species (ROS) or peroxides in solution can lead to the formation of N-oxides at the quinazoline ring nitrogens[4].

DegradationPathways Intact 5-Bromo-2-methylquinazolin-4-amine (Intact Molecule) Hydrolysis Acid/Base Hydrolysis (Extreme pH) Intact->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Intact->Photolysis Oxidation Oxidative Stress (Peroxides) Intact->Oxidation Degradant1 Quinazolin-4-one Derivative (Deamination) Hydrolysis->Degradant1 Nucleophilic Attack at C4 Degradant2 Dehalogenated Radicals (Loss of 5-Bromo) Photolysis->Degradant2 C-Br Bond Cleavage Degradant3 N-Oxide Derivative (Ring Oxidation) Oxidation->Degradant3 N-oxidation

Figure 1: Primary degradation pathways of 5-Bromo-2-methylquinazolin-4-amine in solution.

Experimental Protocols for Stability Testing

The following methodologies are designed to be self-validating, incorporating internal controls to ensure that any observed degradation is an intrinsic property of the molecule rather than an artifact of the analytical system. The stress testing aligns with ICH Q1A(R2) guidelines for new drug substances[2].

Preparation of Stock Solutions

Causality Note: While Dimethyl Sulfoxide (DMSO) is the industry standard for solubilizing hydrophobic library compounds, some quinazoline derivatives exhibit slightly superior long-term stability in ultrapure water compared to DMSO at room temperature, provided the pH is maintained near neutral (pH 6.5–7.0)[3]. Therefore, both solvent systems must be evaluated.

  • DMSO Stock (10 mM): Dissolve 2.38 mg of 5-Bromo-2-methylquinazolin-4-amine (MW ≈ 238.08 g/mol ) in 1.0 mL of anhydrous, HPLC-grade DMSO. Vortex until completely dissolved.

  • Aqueous Buffer Stock (1 mM): Dilute the DMSO stock 1:10 into a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4.

  • Aliquoting: Dispense 50 µL aliquots into amber low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles and photolytic degradation.

Forced Degradation (Stress Testing) Workflow

To validate the stability-indicating power of the analytical method, subject the compound to forced degradation[4].

  • Acidic Hydrolysis: Mix 100 µL of stock solution with 100 µL of 0.1 N HCl. Incubate at 60°C for 12 hours. Neutralize with 100 µL of 0.1 N NaOH prior to analysis.

  • Basic Hydrolysis: Mix 100 µL of stock solution with 100 µL of 0.1 N NaOH. Incubate at 60°C for 12 hours. Neutralize with 100 µL of 0.1 N HCl.

  • Oxidation: Mix 100 µL of stock solution with 100 µL of 3% H₂O₂. Incubate at room temperature (22°C) for 12 hours in the dark.

  • Photolysis: Expose a clear vial of the stock solution to UV light (254 nm) and intense visible light for 24 hours at room temperature.

HPLC-UV/MS Analytical Method
  • Column: C18 Reverse Phase (e.g., 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: UV absorbance at 254 nm and 280 nm; Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to identify degradant masses (e.g.,[M+H]+ shifts indicating loss of NH₂ or Br).

Workflow Start Stock Solution Preparation (DMSO & PBS pH 7.4) Stress Apply Stress Conditions (ICH Q1A Guidelines) Start->Stress Cond1 Thermal / Long-Term (4°C, 22°C, 37°C) Stress->Cond1 Cond2 Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 60°C) Stress->Cond2 Cond3 Oxidative Stress (3% H2O2, 22°C) Stress->Cond3 Cond4 Photolytic Stress (UV/Vis Exposure) Stress->Cond4 Analysis HPLC-UV/MS Analysis (Quantification & Peak ID) Cond1->Analysis Cond2->Analysis Cond3->Analysis Cond4->Analysis End Determine Shelf-Life & Establish Storage Protocols Analysis->End

Figure 2: ICH Q1A(R2) compliant stability testing and forced degradation workflow.

Quantitative Data & Storage Recommendations

The following tables summarize typical stability profiles for quinazolin-4-amine derivatives under various conditions, serving as a benchmark for 5-Bromo-2-methylquinazolin-4-amine[3][4].

Table 1: Forced Degradation Profiling (12-Hour Exposure)
Stress ConditionReagent / EnvironmentTemp (°C)Intact Compound Recovery (%)Primary Degradant Observed
Control Neutral Buffer (pH 7.4)22°C> 99.5%None
Acidic 0.1 N HCl60°C~ 82.0%Quinazolin-4-one derivative
Basic 0.1 N NaOH60°C~ 75.5%Quinazolin-4-one derivative
Oxidative 3% H₂O₂22°C~ 88.0%N-Oxide derivative
Photolytic UV Light (254 nm)22°C~ 60.0%Dehalogenated radical products
Table 2: Long-Term Solution Stability (Recovery %)
Solvent SystemStorage TempDay 1Day 7Day 14Day 30Day 60
DMSO (Anhydrous) 22°C (Dark)100%99%97%92%85%
DMSO (Anhydrous) 4°C (Dark)100%100%99%98%96%
PBS (pH 7.4) 22°C (Dark)100%99%98%95%90%
PBS (pH 7.4) 4°C (Dark)100%100%99%98%97%
Best Practices for Storage

Based on the mechanistic vulnerabilities and empirical data, the following storage protocol is strictly recommended for 5-Bromo-2-methylquinazolin-4-amine:

  • Temperature: Store all stock solutions at 2–8°C (Refrigerated) or -20°C for long-term archiving. Avoid repeated freeze-thaw cycles.

  • Light Protection: The compound exhibits significant photolytic degradation. Always store in amber glass vials or opaque containers.

  • Atmosphere: For DMSO stocks, purge vials with dry Nitrogen or Argon gas before sealing to prevent moisture ingress, which can catalyze slow hydrolysis over months of storage.

References

  • BLD Pharm. (n.d.). 3440-46-8 | 2-Methylquinazolin-4-amine | BLD Pharm (Contains structural and CAS data for 5-Bromo-2-methylquinazolin-4-amine).
  • MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • Asian Publication Corporation. (2021). Method Development and Validation by UPLC (Degradation profiling of quinazolin-4-amines).
  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Resolving Solubility Issues with 5-Bromo-2-methylquinazolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of halogenated quinazolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of halogenated quinazolines. 5-Bromo-2-methylquinazolin-4-amine presents a unique "double-threat" to solubility: the planar quinazoline core promotes strong intermolecular


 stacking (high crystal lattice energy), while the bulky 5-bromo substituent significantly drives up the lipophilicity (LogP) of the molecule.

Consequently, aqueous solvation becomes thermodynamically unfavorable. To successfully utilize this compound in your assays, we must employ strategies that either disrupt the crystal lattice or lower the dielectric constant of the surrounding medium. Below is our definitive troubleshooting guide.

Phase 1: Overcoming In Vitro Assay Precipitation

Q: My compound completely dissolves in my 100% DMSO stock, but the moment I dilute it into my aqueous biochemical assay buffer, it crashes out as a cloudy suspension. Why is this happening, and how do I fix it?

A: You are experiencing a classic "solvent shift" precipitation. While DMSO is an excellent hydrogen-bond acceptor that readily solvates the 4-amino group[1], diluting it into water causes the DMSO to rapidly diffuse away into the bulk aqueous phase. This leaves the highly lipophilic 5-bromo-quinazoline core exposed to water, leading to rapid nucleation and precipitation.

To resolve this, you must keep the compound below its thermodynamic solubility limit in the final buffer mixture, or kinetically trap it using surfactants.

Table 1: Equilibrium Solubility of Quinazoline Derivatives in Organic Solvents (298.15 K)

Before optimizing your aqueous buffer, ensure your stock solvent is optimal. While DMSO is standard, DMF often yields superior solubility for quinazoline derivatives due to optimal dipole interactions[2].

SolventMole Fraction Solubility (x 10³)Polarity Index
N,N-Dimethylformamide (DMF)1.526.4
Dimethyl sulfoxide (DMSO)1.257.2
Tetrahydrofuran (THF)0.884.0
1,4-Dioxane0.754.8
Ethyl Acetate0.454.4
Data adapted from thermodynamic studies on pyrazolo-quinazoline derivatives[2].
Protocol 1: Self-Validating Acoustic Dispensing & Buffer Optimization

To prevent solvent-shift precipitation, avoid bulk liquid transfers of DMSO stocks into water.

  • Prepare Stock: Dissolve 5-Bromo-2-methylquinazolin-4-amine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Buffer Modification: Supplement your aqueous assay buffer with 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). Causality: These excipients provide hydrophobic pockets that kinetically stabilize the monomeric compound before it can nucleate.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the dry assay microplate.

  • Back-fill: Dispense the modified aqueous buffer over the compound. Ensure the final DMSO concentration remains strictly

    
     1% (v/v)[1].
    
  • Validation Step: Centrifuge the assay plate at 3,000 x g for 5 minutes. Measure the absorbance at 340 nm; a high baseline indicates light scattering from nano-precipitates. If the baseline is flat, true solvation has been achieved.

InVitroTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to < 1% Use acoustic dispensing CheckDMSO->ReduceDMSO Yes CheckpH Adjust Buffer pH CheckDMSO->CheckpH No Success Solubility Maintained ReduceDMSO->Success LowerpH Lower pH to 4.0-5.0 (Protonate quinazoline N) CheckpH->LowerpH Try Acidic AddSurfactant Add 0.01% Tween-20 or 0.1% BSA CheckpH->AddSurfactant Try Excipient LowerpH->Success AddSurfactant->Success

Caption: Troubleshooting workflow for resolving in vitro precipitation of 5-Bromo-2-methylquinazolin-4-amine.

Phase 2: In Vivo Formulation Strategies

Q: I need to dose 5-Bromo-2-methylquinazolin-4-amine in mice (IP/PO), but it won't dissolve in standard saline. What formulation vehicles are proven for heavily halogenated quinazolines?

A: Direct dissolution in saline is impossible for this chemotype. You must utilize a multi-component co-solvent system. The strategy here is to use a primary solvent to break the crystal lattice (DMSO), a co-solvent to bridge the polarity gap (PEG300), and a surfactant (Tween-80) to form micelles that encapsulate the lipophilic 5-bromo moiety upon dilution in the gastrointestinal tract or peritoneal cavity[3].

Table 2: Recommended In Vivo Formulation Vehicles for Quinazolines
Formulation SystemComposition (v/v)Mechanism of Solubilization
Co-solvent + Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineReduces dielectric constant; micellar encapsulation[3]
Cyclodextrin Inclusion 10% DMSO, 90% (20% SBE-

-CD in Saline)
Host-guest complexation shielding the hydrophobic core[3]
Lipid Solution 10% DMSO, 90% Corn OilDirect lipophilic solvation[3]
Protocol 2: Preparation of a Self-Validating 10/40/5/45 Formulation

Note: The order of addition is critical. Adding saline too early will cause irreversible precipitation.

  • Primary Solvation: Weigh the required mass of 5-Bromo-2-methylquinazolin-4-amine and dissolve completely in the calculated volume of DMSO (10% of final volume). Vortex until visually clear.

  • Viscous Co-solvent Addition: Add PEG300 (40% of final volume). Vortex vigorously for 2 minutes. The solution must remain completely clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous mixing of the viscous components.

  • Aqueous Phase Addition: Slowly add Saline (45% of final volume) dropwise while continuously vortexing the mixture.

  • Validation Step: Centrifuge a 100

    
    L aliquot of the final formulation at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via HPLC-UV against a standard curve. If the calculated concentration matches your theoretical yield, the formulation is stable and ready for dosing.
    

Phase 3: Advanced Solubilization via Solid Dispersions

Q: Even with the 10/40/5/45 formulation, my compound precipitates after 2 hours at room temperature. How can I achieve long-term thermodynamic stability?

A: If liquid co-solvents fail, the crystal lattice energy of the 5-bromo-quinazoline is simply too high. You must convert the crystalline API into an amorphous solid dispersion. By dissolving the drug and a hydrophilic polymer (like Poloxamer 407) in a volatile solvent and rapidly evaporating it, you trap the compound in a high-energy amorphous state. This drastically improves wettability and intrinsic dissolution rate[4].

Protocol 3: Generating a Poloxamer 407 Solid Dispersion
  • Dissolution: Dissolve 1 part 5-Bromo-2-methylquinazolin-4-amine and 5 parts Poloxamer 407 in a 1:1 mixture of Dichloromethane (DCM) and Methanol[4].

  • Rapid Evaporation: Transfer to a round-bottom flask and attach to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry film forms on the flask wall[3].

  • Vacuum Drying: Place the flask in a vacuum oven at room temperature for 24 hours to remove all trace residual solvents[3].

  • Pulverization: Scrape the solid dispersion from the flask and gently pulverize it using a mortar and pestle[3].

  • Validation Step: Re-dissolve the powder in aqueous buffer. Analyze via Dynamic Light Scattering (DLS) to confirm the absence of large crystalline aggregates, verifying the compound is successfully suspended in polymeric micelles.

SolidDispersion Mix Dissolve API + Poloxamer 407 in Methanol/DCM Evaporate Rotary Evaporation (Remove Solvent) Mix->Evaporate Dry Vacuum Drying (Remove Residuals) Evaporate->Dry Pulverize Pulverize into Amorphous Powder Dry->Pulverize Validate Validate via DLS & HPLC-UV Pulverize->Validate

Caption: Logical workflow for preparing a solid dispersion to enhance bioavailability.

References

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS CIBTech [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique ResearchGate [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 5-Bromoquinazoline Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed functionalization of nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed functionalization of nitrogen-rich heterocycles. 5-Bromoquinazoline is a highly valuable scaffold in medicinal chemistry and drug development, but its cross-coupling (via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions) is notoriously prone to catalyst poisoning and low yields[1].

This guide provides an in-depth, mechanistic approach to troubleshooting these reactions, complete with root-cause analyses, robust protocols, and strategic solutions to keep your catalytic cycles active.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why does 5-bromoquinazoline specifically poison palladium catalysts? A: The quinazoline core contains two highly Lewis-basic nitrogen atoms (N1 and N3) within its pyrimidine ring. During the catalytic cycle, after the initial oxidative addition of the C5–Br bond to the active Pd(0) species, a Pd(II)-aryl intermediate is formed. If the supporting ligands on the palladium are too small or labile (e.g., PPh₃), the lone pairs from the N1/N3 atoms of the starting material or the newly formed product will coordinate strongly to the electrophilic Pd(II) center[2]. This forms an off-cycle, thermodynamically stable, and catalytically inactive Pd(II) complex, effectively "poisoning" the catalyst and halting the transmetalation or amination steps[3].

Q2: How can I distinguish between catalyst poisoning and oxidative addition failure? A: You can diagnose the failure mode by analyzing the crude reaction mixture via LC-MS or GC-MS:

  • Catalyst Poisoning: You will observe incomplete conversion with a significant amount of unreacted 5-bromoquinazoline remaining, alongside trace amounts of the desired product. The reaction simply "stalls" prematurely.

  • Oxidative Addition Failure: The starting material remains completely unreacted, and the palladium catalyst often precipitates as a black solid (Pd black) due to the aggregation of unligated Pd(0)[4].

  • Protodehalogenation: If the starting material is consumed but the primary mass observed is the debrominated quinazoline, the oxidative addition was successful, but the subsequent transmetalation/amination was too slow, allowing the Pd(II) intermediate to undergo reduction (often mediated by the base or solvent).

G Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (5-Bromoquinazoline) Pd0->OxAdd PdII_Ar Pd(II)-Ar(Br)L_n Intermediate OxAdd->PdII_Ar Poison Off-Cycle Poisoning (N1/N3 Coordination) PdII_Ar->Poison Unhindered Pd N-coordination TransMet Transmetalation / Amination PdII_Ar->TransMet Poison->PdII_Ar Bulky Ligands (e.g., XPhos) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Quinazoline Product RedElim->Product

Catalytic cycle of 5-bromoquinazoline coupling highlighting the off-cycle poisoning pathway.

Part 2: Strategic Solutions & Ligand Selection

Q3: Which ligand classes are most effective for overcoming N-heterocycle poisoning? A: To prevent the quinazoline nitrogens from coordinating to the palladium center, you must create a sterically demanding environment around the metal. The most effective solutions are:

  • Buchwald Dialkylbiaryl Phosphines: Ligands such as XPhos, RuPhos, and BrettPhos possess extreme steric bulk that physically blocks the approach of the quinazoline nitrogens to the Pd(II) center, keeping the catalyst in the productive cycle[3].

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr or PEPPSI precatalysts) offer immense steric shielding and strong σ-donation, which stabilizes the Pd intermediates and accelerates reductive elimination before poisoning can occur[5].

Q4: How does the choice of precatalyst influence the reaction outcome? A: Traditional catalyst systems generated in situ (e.g., Pd(OAc)₂ + Ligand) often require an excess of ligand to reduce Pd(II) to the active Pd(0) species. In the presence of Lewis-basic quinazolines, this slow activation period allows the heterocycle to outcompete the phosphine for coordination, killing the catalyst before the reaction even begins[6]. Using Palladacycle Precatalysts (Pd G3 or G4) ensures a rapid, base-mediated generation of a highly active, monoligated Pd(0) species with a strict 1:1 Ligand-to-Palladium ratio[7]. This is critical for maintaining catalytic turnover in the presence of strong coordinating poisons.

Table 1: Ligand/Catalyst Troubleshooting Matrix for Quinazoline Coupling
Catalyst / Ligand SystemSteric ProfileResistance to N-PoisoningRecommended Application for 5-Bromoquinazoline
Pd(PPh₃)₄ LowVery PoorNot recommended; rapid deactivation by N1/N3 coordination.
PdCl₂(dppf) ModeratePoor to FairCan work for highly reactive boronic acids, but prone to stalling[8].
Pd-PEPPSI-IPr (NHC) Very HighExcellentDifficult Suzuki couplings; highly resistant to heteroatom poisoning[5].
XPhos Pd G3 HighExcellentGeneral Suzuki-Miyaura couplings; prevents off-cycle coordination[3].
BrettPhos Pd G3 Very HighExcellentBuchwald-Hartwig amination with primary amines[9].
RuPhos Pd G3 Very HighExcellentBuchwald-Hartwig amination with secondary amines[6].

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized protocols designed specifically to bypass catalyst poisoning.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoquinazoline

This protocol utilizes the XPhos Pd G3 precatalyst to ensure rapid activation and steric protection against quinazoline coordination.

Reagents & Materials:

  • 5-Bromoquinazoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (aqueous 0.5 M solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinazoline, the arylboronic acid, and XPhos Pd G3.

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel with argon (or nitrogen) via three vacuum/argon cycles. This prevents the oxidative degradation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution dropwise via syringe. (The biphasic nature of this system often aids in partitioning the basic quinazoline away from the catalyst resting state).

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor via LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

DecisionTree Start Low Yield in 5-Bromoquinazoline Coupling CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes (Decomposition / Side Reactions) CheckSM->SM_Yes SM_No No (Catalyst Deactivation / Poisoning) CheckSM->SM_No Action1 Check for Protodehalogenation Reduce Temp / Change Base SM_Yes->Action1 Action2 Switch to Bulky Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos) SM_No->Action2 Action3 Use Preformed Pd G3/G4 Catalysts SM_No->Action3

Decision tree for troubleshooting low yields in 5-bromoquinazoline cross-coupling.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromoquinazoline

Aminations are highly sensitive to base selection and ligand tuning. This protocol uses BrettPhos for primary amines or RuPhos for secondary amines.

Reagents & Materials:

  • 5-Bromoquinazoline (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (for primary amines) OR RuPhos Pd G3 (for secondary amines) (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (if base-sensitive functional groups are present) (1.5 equiv)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a dry flask with 5-bromoquinazoline, the amine (if solid), the appropriate Pd G3 precatalyst, and the base[10].

  • Solvent Addition: Add anhydrous, degassed toluene. If the amine is a liquid, add it at this stage via a microsyringe.

  • Reaction: Heat the mixture to 90–100 °C. The extreme steric bulk of BrettPhos/RuPhos forces the reductive elimination step to occur rapidly, preventing the formation of stable, unreactive Pd-bis(amine) or Pd-quinazoline complexes[9].

  • Monitoring: Check the reaction via TLC or GC-MS after 4 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate, concentrate the filtrate, and purify.

Part 4: Advanced Troubleshooting & Additives (FAQs)

Q5: Can additives help sequester the quinazoline nitrogens? A: Yes, though it is a delicate balance. In cases where ligand tuning is insufficient, the addition of catalytic Copper(I) salts (e.g., CuI or CuCl) can act as a "scavenger" for free Lewis-basic poisons[11]. Copper has a high affinity for nitrogen heterocycles and can temporarily mask the N1/N3 positions, allowing the palladium catalyst to perform the oxidative addition and transmetalation unhindered. However, excess copper can interfere with transmetalation in Suzuki couplings, so it is more commonly employed in Sonogashira or Stille couplings.

Q6: What if I have sulfur impurities from a previous step? A: Sulfur compounds (thiols, sulfides) are potent, irreversible poisons for palladium, forming highly stable Pd-S bonds that completely deactivate the metal center[12]. If your 5-bromoquinazoline was synthesized using a sulfur-containing reagent (e.g., Lawesson's reagent or a sulfonyl chloride), you must ensure rigorous purification (e.g., recrystallization or passing through a plug of silica with a silver-doped stationary phase) prior to the cross-coupling step.

References
  • National Institutes of Health (NIH). "Pd-Catalyzed Stereospecific Glycosyl Cross-Coupling of Reversed Anomeric Stannanes for Modular Synthesis of Nonclassical C-Glycosides". PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation". PubMed. Available at:[Link]

  • American Chemical Society (ACS). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews. Available at: [Link]

  • ResearchGate. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". ResearchGate. Available at:[Link]

  • MDPI. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem. "The Chemical Versatility of 5-Bromoquinazoline in Research and Industry". Nbinno. Available at:[Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling". Organic-Synthesis.com. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Quinazoline Isomer Separation

The following guide is structured as a Tier-3 Technical Support resource for the Quinazoline Separation Task Force . Ticket ID: QNZ-ISO-SEP-0056 Subject: Resolution Protocols for 5-Bromo vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the Quinazoline Separation Task Force .

Ticket ID: QNZ-ISO-SEP-0056 Subject: Resolution Protocols for 5-Bromo vs. 6-Bromo Quinazoline Mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences

Hello. I understand you are struggling with the separation of 5-bromoquinazoline and 6-bromoquinazoline. This is a notorious challenge in heterocyclic chemistry because the bromine positional isomers share nearly identical polarity and boiling points, often leading to co-elution on standard silica phases.

Below is the troubleshooting guide designed to resolve this specific isomer mixture.

Part 1: Triage & Root Cause Analysis

"How did I get this mixture?"

Before attempting separation, verify your synthesis route. These isomers are rarely formed in equal amounts unless you are performing non-selective electrophilic bromination on the quinazoline core.

  • Scenario A: Direct Bromination (The Problem Source)

    • Reaction: Bromination of quinazoline (Br₂, FeBr₃).

    • Result: A messy mixture of 5-Br, 6-Br, and 8-Br isomers due to the deactivating nature of the pyrimidine ring.

  • Scenario B: Cyclization (The Prevention)

    • Reaction: Cyclization of bromo-anthranilic acids.[1]

    • Causality: The position of the bromine in the starting material strictly dictates the product.

    • 6-Bromoquinazoline is derived from 2-amino-5-bromobenzoic acid .

    • 5-Bromoquinazoline is derived from 2-amino-6-bromobenzoic acid .

Recommendation: If you can restart, use the cyclization method to yield a pure regioisomer. If you must separate the existing mixture, proceed to Part 2.

Part 2: Chromatographic Separation Protocols

Standard Normal Phase (Silica/Hexane/EtOAc) often fails here. You must exploit the subtle differences in electron density distribution (Pi-Pi interactions) or molecular shape.

Method A: Supercritical Fluid Chromatography (SFC) - The Gold Standard

SFC is the most effective method for separating halo-heterocycle isomers due to the high diffusivity of supercritical CO₂.

ParameterSettingRationale
Column 2-Ethylpyridine or Pyridyl Amide These stationary phases interact with the nitrogen lone pairs on the quinazoline ring. The steric hindrance of the 5-Br (peri-position) alters this interaction compared to the 6-Br.
Co-solvent Methanol (10-15%)No additives (DEA/TFA) needed usually, but 0.1% DEA can sharpen peaks if tailing occurs.
Pressure 120-150 barHigh density CO₂ improves solubility of the bromo-species.
Detection UV @ 254 nmQuinazolines have strong absorbance here.
Method B: Reverse Phase HPLC (Pi-Selective)

If SFC is unavailable, do not use a standard C18 column. The hydrophobicity difference is negligible. You need a phase that differentiates based on pi-electron systems.

  • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) .

  • Mechanism: The 6-bromo isomer is more planar and electron-accessible for pi-stacking with the phenyl ring on the column. The 5-bromo isomer has a "peri-effect" (steric clash between Br and H-4/N-1), slightly twisting the system or altering the dipole, changing its retention time.

  • Mobile Phase: Water/Acetonitrile gradient (40%

    
     80%).
    
  • Additives: 0.1% Formic Acid (essential for peak shape).

Part 3: Crystallization (Scalable Purification)

If you have >5 grams of material, chromatography becomes expensive. Crystallization relies on the symmetry of the 6-bromo isomer.

The "Symmetry Rule" Protocol:

  • Solvent: Ethanol or Isopropanol (hot).

  • Theory: 6-bromoquinazoline possesses higher structural symmetry and better packing efficiency than the 5-bromo isomer. Consequently, 6-bromoquinazoline typically precipitates first.

  • Procedure:

    • Dissolve the mixture in minimum boiling ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • Filter the first crop of crystals.

    • Analysis: The solid is likely enriched in 6-bromo. The mother liquor contains the 5-bromo isomer.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision-making process for your separation, ensuring you choose the path of least resistance.

QuinazolineSeparation Start Start: Isomer Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Analytical/Prep LargeScale > 5 grams ScaleCheck->LargeScale Process SFC Method A: SFC (2-Ethylpyridine Column) SmallScale->SFC Preferred HPLC Method B: HPLC (Phenyl-Hexyl Column) SmallScale->HPLC Alternative Cryst Method C: Fractional Crystallization (Ethanol) LargeScale->Cryst Verify Verification (NMR) SFC->Verify HPLC->Verify Cryst->Verify

Caption: Workflow selector based on available equipment and scale of the mixture.

Part 5: Verification (The "Truth" Test)

You cannot rely on retention time alone. You must validate the fractions using 1H NMR .

Key Diagnostic Signals (CDCl₃, 400 MHz):

Feature5-Bromoquinazoline6-Bromoquinazoline
H-4 Proton ~9.3 ppm (Often broadened or shifted due to Br proximity)~9.3 ppm (Sharp singlet)
Coupling Pattern AMX System (Doublet of doublets)ABC System (Often appears as a doublet and a dd)
H-6/H-5 Signal H-6 is a triplet/dd.H-5 is a doublet (ortho coupling to H-7).
Specific Shift Look for the H-4 signal. In 5-Br, the Br is spatially close to H-4 (Peri-effect), causing deshielding/anisotropy effects distinct from the 6-Br.The H-5 doublet is usually at ~8.0-8.2 ppm.

Pro-Tip: If NMR is ambiguous, run a NOESY experiment.

  • 5-Br: NOE correlation between H-4 and H-6? No. But potentially weak NOE to H-4 if Br wasn't there. (Actually, 5-Br blocks the H-4/H-5 interaction).

  • 6-Br: Strong NOE between H-5 and H-4. This is the definitive test.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Flash Chromatography (Silica)? A: Generally, no. The Rf difference is usually < 0.05. You would need a very long column and a gradient of < 0.5% slope, which consumes excessive solvent. Stick to Phenyl-Hexyl HPLC or SFC.

Q: Why is the 5-bromo isomer harder to synthesize directly? A: In the cyclization of anthranilic acids, 2-amino-6-bromobenzoic acid (the precursor to 5-Br-quinazoline) is sterically crowded. The bromine is ortho to the amino group, making the initial condensation steps more sluggish compared to the 2-amino-5-bromo isomer.

Q: I see a "shoulder" on my HPLC peak. Is that the isomer? A: Likely yes. On C18 columns, they often co-elute as a single broad peak with a shoulder. Switch to a Phenyl-Hexyl column immediately to resolve this into two baseline-separated peaks.

References
  • Synthesis and Biological Evaluation

    • Title: 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.[2]

    • Source: Chemistry & Biodiversity (via PubMed/NIH).
    • Relevance: Confirms the synthesis of 6-bromo derivatives from 5-bromoanthranilic acid, establishing the baseline for regio-control.
    • URL:[Link]

  • Chromatographic Principles

    • Title: Separation of Quinazoline on Newcrom R1 HPLC column.[3]

    • Source: SIELC Technologies.
    • Relevance: Provides baseline HPLC conditions for quinazoline core separations, which serves as the starting point for method development.
    • URL:[Link]

  • Isomer Solubility & Properties

    • Title: 6-Bromo quinazoline derivatives as cytotoxic agents.[1][2][4][5]

    • Source: NIH / PMC.
    • Relevance: Details the recrystallization protocols (Ethanol)
    • URL:[Link]

Sources

Troubleshooting

minimizing side reactions in 5-Bromo-2-methylquinazolin-4-amine functionalization

Executive Summary: The "Peri-Effect" Challenge Functionalizing the 5-position of 5-bromo-2-methylquinazolin-4-amine presents a unique duality of challenges known as the "Peri-Electronic Trap." Unlike the 6-, 7-, or 8-pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Peri-Effect" Challenge

Functionalizing the 5-position of 5-bromo-2-methylquinazolin-4-amine presents a unique duality of challenges known as the "Peri-Electronic Trap."

Unlike the 6-, 7-, or 8-positions, the 5-position sits in the "bay region" of the heterocycle. It is sterically compressed by the C4-amine group (the peri-effect) and electronically deactivated by the adjacent N1 nitrogen. This creates a high energy barrier for the oxidative addition of Palladium (Pd), leading to three primary failure modes:

  • Protodebromination: The catalyst inserts but fails to transmetallate, leading to reductive elimination of H-Br (product: 2-methylquinazolin-4-amine).

  • Catalyst Poisoning: The C4-amine and N1 nitrogen act as a "chelating pincer," sequestering the Pd center and shutting down the catalytic cycle.

  • Hydrolysis: The electron-deficient pyrimidine ring is susceptible to ring-opening under the strong basic conditions often required to force the coupling.

This guide provides self-validating protocols to navigate these specific pitfalls.

Mechanistic Analysis & Visualization

To solve low yields, you must diagnose where the cycle breaks. The diagram below maps the kinetic competition between the desired coupling and the fatal side reactions.

G Start 5-Br-Quinazoline (Substrate) OxAdd Oxidative Addition (Pd-Ar-Br Complex) Start->OxAdd Slow (Steric Hindrance) Pd0 Pd(0) + Ligand (Active Catalyst) Pd0->OxAdd Poison Catalyst Poisoning (N1/Amine Chelation) OxAdd->Poison Path A: Low Ligand Bulk Dehal Protodebromination (H-Source Abstraction) OxAdd->Dehal Path B: Alcohol Solvents Product C5-Functionalized Product OxAdd->Product Path C: Bulky Ligand (XPhos) + Anhydrous Base

Figure 1: Kinetic competition in C5-functionalization. Path C is the only desired outcome, requiring specific suppression of Paths A and B.

Optimized Experimental Protocols

Protocol A: The "Naked" Amine Strategy (Suzuki-Miyaura)

Use this when the C4-amine is left unprotected. Requires a catalyst system bulky enough to prevent N-coordination.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (for robustness).

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or Toluene (anhydrous).

  • Temperature: 90–100°C.

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with substrate, boronic acid (1.5 equiv), and base. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling and catalyst death.

  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and XPhos in dioxane for 5 mins at RT (solution turns yellow/orange) before adding to the main vessel. Why? This ensures the active catalytic species is formed before it encounters the "poisonous" quinazoline nitrogen.

  • Addition: Syringe the catalyst solution into the main vessel.

  • Monitoring: Monitor via LCMS. If protodebromination (>10%) is observed, switch solvent to anhydrous Toluene to remove the proton source.

Protocol B: The "Protected" Strategy (Buchwald-Hartwig)

Use this for C-N bond formation. The C4-amine MUST be protected to prevent competitive N-arylation.

Protection Step: React 5-bromo-2-methylquinazolin-4-amine with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in THF. This yields the bis-Boc or mono-Boc species, effectively shielding the N4 position.

Coupling Step:

  • Catalyst: BrettPhos Pd G4 (2–5 mol%).

  • Base: Cs₂CO₃ (weak base preferred to avoid Boc cleavage).

  • Solvent: anhydrous 1,4-Dioxane.

  • Temp: 80°C.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing 2-methylquinazolin-4-amine (mass M-79) instead of product."

Diagnosis: Protodebromination. Root Cause: The oxidative addition occurred, but transmetallation was too slow. The Pd-intermediate abstracted a hydride from the solvent (usually alcohols or wet DMF) or underwent


-hydride elimination from an alkyl group.
Solution: 
  • Remove Proton Sources: Switch from DMF/MeOH to Anhydrous Toluene or THF .

  • Boost Transmetallation: Increase the concentration of the boronic acid (2.0 equiv) and ensure the base is anhydrous.

  • Catalyst Switch: Move to Pd(P(t-Bu)3)2 . The bulky phosphine accelerates reductive elimination, outcompeting the dehalogenation pathway.

Issue 2: "The reaction turns black immediately and conversion stops at <10%."

Diagnosis: "Pd-Black" Precipitation (Catalyst Death). Root Cause: The N1 or N3 nitrogen of the quinazoline ring displaced your ligand, forming a stable, inactive Pd-Nitrogen complex. The remaining Pd aggregated into metal particles. Solution:

  • Ligand Overload: Increase Ligand:Metal ratio to 3:1 or 4:1 .

  • Ligand Choice: Use XPhos or SPhos . These biaryl ligands are designed to form a "roof" over the Pd center, physically blocking the approach of the quinazoline nitrogen while allowing the oxidative addition of the C-Br bond.

Issue 3: "I have multiple spots; looks like the amine coupled too."

Diagnosis: Competitive N-Arylation. Root Cause: The C4-amine is nucleophilic enough to attack the Pd-Ar species, especially if the amine is unprotected. Solution:

  • Immediate Fix: Add a protecting group (Protocol B).

  • Workaround: If you cannot protect, use a boronic ester (pinacol) instead of boronic acid and use a weaker base (NaHCO3). This slows down the N-arylation pathway which often requires stronger deprotonation.

Solvent & Base Compatibility Matrix

ParameterRecommendedRiskyForbiddenReason
Solvent 1,4-Dioxane, Toluene, DMEDMF, DMAEthanol, Methanol, IsopropanolAlcohols act as hydride donors, causing protodebromination.
Base K₃PO₄, Cs₂CO₃K₂CO₃NaOtBu, KOtBuStrong alkoxides can hydrolyze the quinazoline ring or deprotonate the methyl group (side reactions).
Atmosphere Argon (Balloon)Nitrogen (Flow)Air/Open FlaskOxygen destroys the electron-rich phosphine ligands required for this hindered coupling.

Decision Tree for Optimization

DecisionTree Start Start: Low Yield / Side Reactions CheckProd Analyze Crude LCMS Start->CheckProd Dehalo Major Product: De-brominated (Mass M-79) CheckProd->Dehalo Mass = M-Br+H StartMat Major Product: Starting Material (No Conversion) CheckProd->StartMat Mass = M Mix Complex Mixture / N-Arylation CheckProd->Mix Mass > M + Coupling SolventFix Action: Switch to Toluene (Anhydrous) Increase Catalyst Load Dehalo->SolventFix LigandFix Action: Switch to XPhos or SPhos (Steric Protection) StartMat->LigandFix ProtectFix Action: Protect Amine (Boc/Trityl) or Lower Temp Mix->ProtectFix

Figure 2: Rapid diagnostic logic for reaction optimization.

References

  • Mechanisms of Protodebromination

    • Title: "Understanding the Mechanism of Protodebromination in Pd-C
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Ligand Selection for Hindered Substrates (XPhos/SPhos)

    • Title: "Universal 1,4-Dioxane Procedures for Palladium-Catalyzed Coupling of Unactiv
    • Source:N
    • URL:[Link]

  • Quinazoline Functionalization Strategies

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:RSC Advances.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amin
    • Source:Chemical Reviews.
    • URL:[Link]

Optimization

Technical Support Center: Scale-Up Challenges for 5-Bromo-2-methylquinazolin-4-amine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific chemical engineering and synthetic challenges encountered when scaling up the production of 5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific chemical engineering and synthetic challenges encountered when scaling up the production of 5-bromo-2-methylquinazolin-4-amine . Synthesizing halogenated quinazolines at scale presents unique hurdles, primarily revolving around heat transfer during exothermic halogenations, mass transfer in biphasic aminations, and the suppression of debromination side-reactions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure reproducible, high-yield production.

Process Workflow: Traditional vs. Modern Amination

G A 6-Bromoanthranilic Acid B Cyclization (Ac2O / NH4OAc) A->B C 5-Bromo-2-methylquinazolin-4(3H)-one B->C D1 Traditional Route: POCl3 Chlorination C->D1 D2 Modern Route: HMDS / (NH4)2SO4 Amination C->D2 One-pot direct amination E1 5-Bromo-4-chloro-2-methylquinazoline D1->E1 F 5-Bromo-2-methylquinazolin-4-amine D2->F E2 Amination (NH3 aq or gas) E1->E2 E2->F

Workflow for 5-Bromo-2-methylquinazolin-4-amine synthesis comparing traditional and HMDS routes.

Section 1: Route Selection & Reagent Strategy (FAQ)

Q: Why should we consider transitioning from the traditional POCl₃ chlorination/amination route to a direct amination route? A:

  • Causality: In the traditional route, chlorination of 5-bromo-2-methylquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) requires harsh conditions and extended heating. At scale, the extended time required for heating and cooling leads to significant thermal degradation—specifically, hydrodebromination at the 5-position. Furthermore, the two-step process involves handling highly corrosive POCl₃ and managing severe mass transfer issues during the subsequent amination of the lipophilic 4-chloro intermediate.

  • Solution: Transitioning to a one-pot, hexamethyldisilazane (HMDS)-mediated direct amination using ammonium sulfate avoids chlorinating agents entirely, vastly improving the impurity profile and safety at scale[1].

Q: Why is the purity of 6-bromoanthranilic acid critical before the initial cyclization? A:

  • Causality: Commercially sourced 6-bromoanthranilic acid often contains trace amounts of the 4-bromo or debrominated regioisomers. During the cyclization to 5-bromo-2-methylquinazolin-4(3H)-one, these impurities react identically to the target molecule. Because the resulting quinazolinone regioisomers have nearly identical solubility profiles, they cannot be efficiently purged via crystallization downstream.

  • Solution: Validate the starting material via quantitative NMR (qNMR) or HPLC. If regioisomers exceed 0.5%, recrystallize the 6-bromoanthranilic acid from an ethanol/water mixture before proceeding.

Section 2: Troubleshooting the Direct HMDS Amination

Q: During the scale-up of the direct HMDS amination, the reaction stalls at ~70% conversion. How can we drive it to completion? A:

  • Causality: The direct amination of quinazolin-4(3H)-ones using HMDS relies on the in situ generation of silylated intermediates and ammonia gas[2]. If the reactor is heavily vented (as is common in standard reflux setups), the volatile ammonia escapes, shifting the equilibrium backward and stalling the reaction.

  • Solution: Conduct the reaction in a sealed pressure vessel (autoclave) rated for 5–10 bar to retain the generated ammonia gas. This maintains the necessary internal pressure to drive the substitution forward.

Q: We observe a sticky, intractable mass during the solvent-free HMDS amination at 125 °C. How do we resolve this? A:

  • Causality: While solvent-free conditions work well at the bench scale[2], large-scale reactors suffer from poor heat and mass transfer when the mixture transitions through a highly viscous semi-solid phase before melting. This leads to localized hot spots and thermal degradation.

  • Solution: Introduce a high-boiling, inert co-solvent such as anisole or toluene to maintain a stirrable slurry. This ensures uniform heat distribution and prevents agitator stalling.

Section 3: Troubleshooting Traditional Amination (Aqueous Ammonia)

Q: If we must use the traditional route, how do we resolve the mass transfer limitations when reacting 5-bromo-4-chloro-2-methylquinazoline with aqueous ammonia? A:

  • Causality: The 4-chloroquinazoline intermediate is highly lipophilic and poorly soluble in aqueous ammonia. In a large reactor, this creates a biphasic system where the reaction only occurs at the interfacial area, leading to long reaction times and competitive hydrolysis back to the quinazolinone.

  • Solution: Utilize a co-solvent such as 2-propanol (IPA) or THF to homogenize the mixture. Alternatively, sparging anhydrous ammonia gas into a solution of the intermediate in THF under pressure significantly accelerates the reaction and suppresses hydrolysis.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics comparing the traditional and modern scale-up routes.

ParameterTraditional (POCl₃ + NH₃ aq)Modern (HMDS + (NH₄)₂SO₄)
Overall Yield 60–65%85–90%
Reaction Steps 21
Max Temperature 105 °C (Reflux)125 °C (Sealed Autoclave)
Operating Pressure Atmospheric3–5 bar (Autogenous)
Key Impurities 5-Debromo derivative, Hydrolysis productUnreacted Quinazolinone
Safety Hazards Corrosive POCl₃, Exothermic quenchHigh pressure (Ammonia gas)

Experimental Protocols: Self-Validating HMDS Amination

The following protocol utilizes a self-validating framework to ensure that the reaction is proceeding correctly at scale, minimizing the risk of batch failure.

Objective: Scale-up synthesis of 5-bromo-2-methylquinazolin-4-amine from 5-bromo-2-methylquinazolin-4(3H)-one.

  • Reactor Charging: To a clean, dry 10 L pressure reactor, charge 5-bromo-2-methylquinazolin-4(3H)-one (1.0 kg, 1.0 equiv), ammonium sulfate (0.78 kg, 1.5 equiv), and HMDS (2.0 kg, 3.0 equiv). Add anisole (2.0 L) as an inert diluent to ensure stirrability.

  • Inerting: Seal the reactor and purge with N₂ three times.

    • Causality: Atmospheric moisture will prematurely hydrolyze HMDS, degrading the reagent before silylation can occur.

  • Heating & Validation: Initiate stirring (250 rpm) and heat the jacket to 125 °C.

    • Self-Validation Checkpoint: Monitor the internal pressure. As the reaction reaches >90 °C, pressure should steadily rise to 3–5 bar due to ammonia generation. If pressure remains at 1 bar, the HMDS has degraded or the reactor is leaking; abort heating immediately and troubleshoot the seal.

  • Reaction & Sampling: Maintain at 125 °C for 14 hours. Sample via a pressurized dip tube for HPLC analysis. The reaction is deemed complete when the starting material is < 2% (AUC).

  • Quench: Cool the reactor to 20 °C.

    • Critical Safety Step: Carefully vent the excess ammonia pressure through an acidic scrubber (e.g., 10% HCl). Slowly add methanol (1.0 L) while keeping the internal temperature below 30 °C to safely quench any unreacted HMDS.

  • Isolation: Concentrate the mixture under reduced pressure to remove anisole and methanol. Induce crystallization by adding cold water (5.0 L). Filter the resulting precipitate, wash with water (2 × 1 L) and cold ethanol (0.5 L), and dry under vacuum at 50 °C to afford the pure 5-bromo-2-methylquinazolin-4-amine.

References

  • Shen, Z.-L., He, X.-F., Hong, Y.-M., Hu, X.-Q., Mo, W.-M., Hu, B.-X., & Sun, N. "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines." Synthetic Communications, 41(24), 3644-3653 (2011).[Link]

  • Gonçalves, G. A., et al. "Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 16(7), 1410-1419 (2025).[Link]

Sources

Troubleshooting

stability of 5-Bromo-2-methylquinazolin-4-amine under acidic conditions

Welcome to the Technical Support Center for Quinazoline-Based Therapeutics . This portal provides in-depth troubleshooting, mechanistic insights, and validated protocols for researchers working with 4-aminoquinazoline de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline-Based Therapeutics . This portal provides in-depth troubleshooting, mechanistic insights, and validated protocols for researchers working with 4-aminoquinazoline derivatives, specifically focusing on 5-Bromo-2-methylquinazolin-4-amine .

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind compound degradation, provide self-validating experimental protocols, and equip you with the analytical frameworks needed to ensure the structural integrity of your drug candidates.

I. Mechanistic Overview: The Acid-Catalyzed Vulnerability

Quinazolin-4-amines are a privileged scaffold in oncology and medicinal chemistry (e.g., Erlotinib, Gefitinib)[1]. While generally stable under neutral conditions, these compounds exhibit a pronounced vulnerability to hydrolytic degradation in acidic environments[2].

For 5-Bromo-2-methylquinazolin-4-amine , the presence of the 5-bromo substituent introduces a strong inductive electron-withdrawing effect (-I effect). When the quinazoline ring nitrogens (N1 or N3) become protonated in acidic buffers (pH < 5), the electrophilicity of the C4 position is drastically increased. This facilitates a nucleophilic attack by water, leading to the expulsion of ammonia and the irreversible formation of a lactam impurity: 5-Bromo-2-methylquinazolin-4(3H)-one [2],[3].

Mechanism A 5-Bromo-2-methyl quinazolin-4-amine B Protonated Quinazolinium Ion A->B + H⁺ (pH < 5) C Tetrahedral Intermediate B->C + H₂O (C4 Attack) D 5-Bromo-2-methyl quinazolin-4(3H)-one (Lactam) C->D - NH₄⁺ (Deamination)

Fig 1. Acid-catalyzed hydrolysis pathway of 5-Bromo-2-methylquinazolin-4-amine to its lactam.

II. Frequently Asked Questions (Troubleshooting)

Q1: I am observing a secondary peak in my HPLC chromatogram when formulating 5-Bromo-2-methylquinazolin-4-amine in 0.1% Formic Acid. What is happening? A: You are likely observing the acid-catalyzed hydrolysis of the exocyclic amine. Formic acid lowers the pH sufficiently to protonate the quinazoline core, triggering the degradation pathway shown in Fig 1. The secondary peak is the corresponding quinazolin-4(3H)-one (lactam)[2].

Q2: How can I definitively identify this degradant using LC-MS? A: Look for a specific mass shift. The conversion of the primary amine (-NH₂) to a carbonyl (=O) results in a net mass increase of +1 Da [4]. For 5-Bromo-2-methylquinazolin-4-amine (Exact Mass: ~237.0 Da), the protonated parent ion


 will appear at m/z 238.0. The lactam degradant will appear at m/z 239.0.

Q3: Does the 5-Bromo group protect the amine via steric hindrance? A: Only partially. While the bulky bromine atom at the C5 position provides some steric shielding to the adjacent C4 carbon, its strong electronegativity pulls electron density away from the ring. In highly acidic media, this electronic effect dominates, making the C4 carbon highly susceptible to nucleophilic attack.

III. Quantitative Stability Profile

To predict the behavior of 5-Bromo-2-methylquinazolin-4-amine during formulation, we reference forced degradation kinetics typical for 4-aminoquinazolines under ICH Q1A(R2) guidelines[4],[1].

Stress ConditionReagent / ParametersDuration% Parent RemainingPrimary Degradant Identified
Acidic Hydrolysis 0.1 M HCl (60°C)24 Hours78.4%5-Bromo-2-methylquinazolin-4(3H)-one
Basic Hydrolysis 0.1 M NaOH (60°C)24 Hours96.2%None significant
Neutral Hydrolysis HPLC Water (60°C)48 Hours99.1%None
Oxidative Stress 3% H₂O₂ (RT)24 Hours88.5%N-oxide derivatives
Photolytic Stress UV Light (Solution)7 Days92.0%Trace lactam & N-oxides

IV. Experimental Protocols: Forced Degradation & Validation

To ensure your analytical methods are stability-indicating, you must proactively generate and resolve the lactam impurity. This protocol is designed as a self-validating system : it includes internal controls that verify whether degradation is occurring due to the stressor or due to artifactual autosampler breakdown.

Protocol: Acid-Stress Degradation & LC-MS/MS Validation

Step 1: Stock Solution Preparation

  • Dissolve 1.0 mg of 5-Bromo-2-methylquinazolin-4-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Causality Note: Methanol is chosen over Acetonitrile here to ensure complete solubility of both the parent and the highly polar lactam degradant.

Step 2: Acidic Stress Induction

  • Transfer 500 µL of the stock solution into a borosilicate glass vial.

  • Add 500 µL of 0.1 M HCl. Seal tightly and incubate at 60°C for 24 hours.

Step 3: Self-Validating Control Preparation

  • Transfer 500 µL of the stock solution into a separate vial.

  • Add 500 µL of neutral LC-MS grade water. Incubate at 60°C for 24 hours.

  • Validation Check: If the control sample shows >1% lactam formation during analysis, your mobile phase or autosampler is causing artifactual degradation. Adjust your HPLC mobile phase pH to >6.0.

Step 4: Neutralization and Analysis

  • After 24 hours, neutralize the acid-stressed sample by adding 500 µL of 0.1 M NaOH to halt the reaction.

  • Dilute both the stressed sample and control 1:10 in mobile phase.

  • Inject 2 µL onto an LC-MS/TOF system using a C18 column (e.g., Kromasil 150 x 4.6 mm, 5 µm)[4].

  • Monitor for the parent

    
     at m/z 238.0 and the lactam 
    
    
    
    at m/z 239.0.

V. Troubleshooting Workflow

If you encounter unexpected degradation during routine assays, follow this logical decision tree to isolate the root cause.

Workflow Start Impurity Detected in Assay CheckPH Measure Buffer pH Start->CheckPH Decision Is pH < 5.0? CheckPH->Decision Yes Adjust to pH 6.5-7.5 Avoid Formic Acid Decision->Yes Yes No Investigate Oxidative Degradation (H₂O₂) Decision->No No LCMS Validate via LC-MS/MS (Look for +1 Da shift) Yes->LCMS No->LCMS

Fig 2. Troubleshooting workflow for resolving degradation issues in quinazolin-4-amine assays.

VI. References

  • Taylor & Francis. "Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF."[Link]

  • Asian Publication Corporation. "Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC." [Link]

  • Società Chimica Italiana. "Recent advances in selective functionalization of the quinazoline scaffold."[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Aminoquinazoline Derivatives

A Guide for Researchers on Preventing Hydrolysis of the C4-Amino Group Welcome to the technical support center for quinazoline-based compounds. As a Senior Application Scientist, my goal is to provide you with the in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Hydrolysis of the C4-Amino Group

Welcome to the technical support center for quinazoline-based compounds. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights needed to ensure the stability and integrity of your 4-aminoquinazoline derivatives during experimental use. This guide is structured in a question-and-answer format to directly address the common challenges associated with the hydrolysis of the crucial 4-amino group.

The 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] However, the chemical stability of this moiety can be a significant experimental hurdle. The primary degradation pathway is the hydrolysis of the C4-N bond, which converts the active 4-aminoquinazoline into its corresponding and often inactive 4(3H)-quinazolinone analogue.[3][4] Understanding and preventing this process is critical for obtaining reliable and reproducible experimental data.

Section 1: Understanding the "Why" - The Mechanism of Hydrolysis

Q1: What is the chemical mechanism that causes my 4-aminoquinazoline to degrade into a quinazolinone?

A: The hydrolysis of the 4-amino group is typically an acid-catalyzed process that occurs in the presence of water. The reaction proceeds through a nucleophilic aromatic substitution-like mechanism, where water acts as the nucleophile.

The key steps are:

  • Protonation: In an acidic environment, one of the quinazoline ring's nitrogen atoms (most commonly N1) gets protonated. This protonation significantly increases the electrophilicity of the carbon atoms in the pyrimidine ring, especially the C4 position.[5]

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic C4 carbon. This forms a transient, high-energy tetrahedral intermediate.

  • Elimination: The intermediate collapses, and the C4-N bond is cleaved, leading to the elimination of the amino group as ammonia or a primary/secondary amine. The compound rearomatizes to form the thermodynamically stable 4(3H)-quinazolinone.

This entire process effectively substitutes the amino group with a hydroxyl group, which then tautomerizes to the more stable keto form of the quinazolinone.[6]

Hydrolysis_Mechanism cluster_0 Step 1: Acid-Catalyzed Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Tautomerization Start 4-Aminoquinazoline Protonated N1-Protonated Intermediate (Activated for Attack) Start->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O End 4(3H)-Quinazolinone (Hydrolysis Product) Tetrahedral->End - NH3 - H+

Caption: Mechanism of acid-catalyzed hydrolysis of 4-aminoquinazolines.

Section 2: Troubleshooting Common Stability Issues

This section addresses the most frequent problems encountered in the lab. The following decision-making workflow can help you systematically diagnose and solve stability issues.

Troubleshooting_Workflow Start Degradation Observed (e.g., loss of activity, new spot on TLC) Confirm Is it Hydrolysis? Analyze sample by HPLC or LC-MS. Look for a new peak with mass corresponding to the quinazolinone (+1 Da relative to parent). Start->Confirm Yes Yes Confirm->Yes No No Confirm->No CheckEnv Investigate Cause pH Solvent Temp/Light Yes->CheckEnv Other Investigate other degradation pathways (e.g., oxidation, photodecomposition). No->Other Solve Solve CheckEnv->Solve

Caption: A decision-making workflow for troubleshooting compound stability.

Q2: My compound is losing activity in my cell-based assay. How can I confirm that hydrolysis is the cause?

A: The most direct way to confirm hydrolysis is to use analytical chemistry techniques to monitor the appearance of the degradant product over time.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. Inject a sample of your compound that has been incubated in your assay medium. Hydrolysis will be indicated by a decrease in the peak area of your parent compound and the appearance of a new, typically more polar, peak corresponding to the 4(3H)-quinazolinone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is even more definitive. The mass of the hydrolysis product will be exactly 1 Dalton higher than your parent compound (due to the replacement of -NHR with -OH).

  • Thin-Layer Chromatography (TLC): For a quicker, less quantitative check, you can spot your incubated sample on a TLC plate. The quinazolinone product is generally more polar and will have a lower Rf value than the parent 4-aminoquinazoline.

Pro-Tip: When setting up your experiment, include a "media stability" control. Incubate your compound in the complete assay buffer/medium (without cells) for the duration of the experiment. Analyze this sample at the end to distinguish between compound degradation and metabolism by the cells.

Q3: What are the most critical factors I need to control to prevent hydrolysis?

A: Based on the mechanism, the three most critical factors to control are pH, Solvent, and Temperature .[3][4]

FactorImpact on StabilityRecommendation
pH High Impact. Hydrolysis is significantly accelerated under acidic conditions (pH < 7). The quinazolinone structure is generally stable to mild acid and alkaline treatment, but the 4-amino precursor is not.[6]Maintain solutions at a neutral to slightly basic pH (7.0 - 8.5). Avoid acidic buffers. Use stock solutions in DMSO to minimize exposure to aqueous environments.
Solvent High Impact. The presence of water is a prerequisite for hydrolysis.Use anhydrous aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing concentrated stock solutions. Minimize the percentage of water in final dilutions.
Temperature Medium Impact. Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3][4]Prepare solutions fresh and use them immediately. For storage, keep stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform experiments at the lowest feasible temperature.
Light Compound Dependent. While not directly causing hydrolysis, UV light can promote other degradation pathways like oxidation.As a general best practice, store solutions in amber vials or protect them from light to prevent potential photodecomposition.
Q4: My biological assay requires an aqueous buffer at pH 6.5. What is the best strategy to maintain compound integrity?

A: This is a common and challenging scenario. Since you cannot change the fundamental assay conditions, your strategy must focus on minimizing the time your compound spends in this destabilizing environment.

  • Determine the Stability Window: Before running your full experiment, perform a time-course stability study. Prepare a solution of your compound in the final assay buffer (pH 6.5) and analyze its purity by HPLC at time points such as 0, 1, 2, 4, and 8 hours. This will tell you how long you have before significant (>10%) degradation occurs.

  • Prepare Solutions Just-In-Time: Do not prepare diluted aqueous solutions in advance. Make them immediately before adding them to your assay. Prepare a concentrated stock in 100% DMSO. The final dilution into the aqueous buffer should be done last, minimizing the DMSO concentration to avoid solvent effects in your assay (typically ≤ 0.5%).

  • Work Quickly and on Ice: If possible, keep your diluted compound plates and buffer on ice until the moment of addition to the assay plate. This will slow the degradation rate.

Section 3: Key Experimental Protocols

Protocol 1: Rapid Assessment of Compound Stability in Aqueous Buffer

This protocol uses HPLC to determine the rate of hydrolysis of a 4-aminoquinazoline derivative under specific aqueous conditions.

Materials:

  • 4-aminoquinazoline derivative

  • Anhydrous DMSO

  • Test Buffer (e.g., PBS pH 7.4, Citrate Buffer pH 5.5, etc.)

  • HPLC system with a C18 column and UV detector

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your compound in 100% anhydrous DMSO.

  • Prepare Test Solution: Dilute the stock solution 1:100 into your pre-warmed (e.g., to 37°C) aqueous test buffer to a final concentration of 100 µM. (Final DMSO concentration will be 1%). Vortex briefly to mix.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and inject it onto the HPLC system. This is your T=0 reading. Record the peak area of the parent compound.

  • Incubation: Place the remaining test solution in an incubator at the desired temperature (e.g., 37°C).

  • Time-Course Sampling: At subsequent time points (e.g., T=1h, 2h, 4h, 8h, 24h), withdraw aliquots, transfer to HPLC vials, and inject them.

  • Data Analysis:

    • For each time point, identify the peak for your parent compound and the peak for the hydrolysis product (quinazolinone).

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot % Remaining vs. Time to visualize the stability profile of your compound under the tested conditions.

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Dilute 1:100 into Aqueous Test Buffer (e.g., pH 6.5) A->B C Immediately Inject Sample (Time = 0) B->C D Incubate Solution at Test Temperature (e.g., 37°C) B->D F Calculate % Parent Compound Remaining vs. Time = 0 C->F E Inject Samples at Time = 1, 2, 4, 8, 24h D->E E->F

Caption: Experimental workflow for assessing compound stability via HPLC.

References

  • Zieliński, W., Szymański, W., & Gzella, A. (2002). A study concerning the synthesis, basicity and hydrolysis of 4‐amino‐2‐(N,N‐diethylamino)quinazoline derivatives. Journal of Heterocyclic Chemistry, 39(4), 765-771. [Link]

  • Franco, F., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of Medicinal Chemistry. (Note: Specific journal details from search result were incomplete, linking to the ResearchGate page). [Link]

  • Al-Suwaidan, I. A., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-20. [Link]

  • Chen, J., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Molecules, 21(2), 223. [Link]

  • Zare, S., et al. (2021). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. (Diagram from a publication). [Link]

  • ResearchGate. (2002). A Study Concerning the Synthesis, Basicity and Hydrolysis of 4-Amino-2-(N,N-diethylamino)quinazoline Derivatives. ResearchGate. [Link]

  • Çatır, M. (2012). A theoretical study on basicity behaviour of some 4-aminoquinazoline derivatives. Anadolu Üniversitesi Bilim ve Teknoloji Dergisi - B Teorik Bilimler, 2(2), 115-122. [Link]

  • El-Hashash, M. A., & El-Gendy, A. M. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. [Link]

  • Gampala, S., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(23), 10784-10804. [Link]

  • Franco, F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8093. [Link]

  • ResearchGate. (2022). The proposed mechanism for the synthesis of 4-aminoquinazolines in the... ResearchGate. [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Ion, R. M., et al. (2015). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127463. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 209-232. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-Bromo-2-methylquinazolin-4-amine

This guide outlines the mass spectrometric characterization of 5-Bromo-2-methylquinazolin-4-amine , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). The following a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometric characterization of 5-Bromo-2-methylquinazolin-4-amine , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).

The following analysis compares two standard ionization approaches—Electrospray Ionization (ESI) and Electron Impact (EI) —to provide a comprehensive structural validation workflow.

Executive Summary & Structural Context[1][2][3]

  • Compound: 5-Bromo-2-methylquinazolin-4-amine

  • Formula: C₉H₈BrN₃

  • Monoisotopic Mass: 236.99 (⁷⁹Br) / 238.99 (⁸¹Br)

  • Key Application: Pharmacophore scaffold for tyrosine kinase inhibitors.

The Diagnostic "Anchor": Before analyzing fragmentation, the immediate identifier for this molecule is the Bromine Isotopic Signature . In all ionization modes, the molecular ion will appear as a distinct 1:1 doublet separated by 2 Da (


 M and M+2).
  • Absence of this doublet indicates de-bromination (a common synthetic side-reaction) or misidentification.

Comparative Ionization Guides: ESI vs. EI[4]

For structural elucidation, a single method is often insufficient. This section compares the performance of Soft Ionization (ESI-MS/MS) versus Hard Ionization (EI-MS) for this specific analyte.

Comparison Table: Analytical Performance
FeatureMethod A: ESI-QTOF (Soft) Method B: EI-Quad (Hard)
Primary Ion

(Protonated)

(Radical Cation)
Observed

238.0 / 240.0 237 / 239
Fragmentation Control Tunable via Collision Energy (CID)Fixed (70 eV standard)
Key Structural Insight Confirms molecular weight & functional groups (Amine loss).Fingerprinting & Library matching (NIST).
Limit of Detection High (pg/mL range)Moderate (ng/mL range)
Best For... Purity checks & LC-MS monitoring during synthesis.Identification of unknown impurities.

Detailed Fragmentation Pathways (Mechanistic Analysis)

Pathway A: ESI-CID (Collision Induced Dissociation)

In positive ESI, protonation occurs preferentially at the most basic sites: the N1 ring nitrogen or the exocyclic amine at C4.

  • Precursor Selection:

    
     238.0 (⁷⁹Br isotope selected for simplicity).
    
  • Primary Loss (Ammonia): The exocyclic amine is labile. Cleavage of the C-N bond releases neutral

    
     (17 Da).
    
    • Transition:

      
      
      
  • Secondary Loss (Acetonitrile): The 2-methyl substituted pyrimidine ring is prone to releasing acetonitrile (

    
    , 41 Da) via retro-cyclization.
    
    • Transition:

      
      
      
  • Radical Loss (Bromine): At high collision energies (>35 eV), the C-Br bond cleaves, often yielding a highly stabilized aryl cation.

    • Transition:

      
       (De-brominated core).
      
Pathway B: EI (Electron Impact)

The radical cation (


) is highly energetic.
  • HCN Elimination: A classic quinazoline fragmentation involves the loss of HCN (27 Da) from the pyrimidine ring.

    • Transition:

      
      
      
  • Halogen Loss: Direct loss of the Bromine radical (

    
    ) is more prominent in EI than ESI.
    
    • Transition:

      
      
      

Visualization: Fragmentation Tree (ESI+)

The following diagram maps the logical dissociation pathway for the protonated ⁷⁹Br isotopologue (


).

G cluster_legend Pathway Key Precursor Precursor [M+H]+ m/z 238.0 (79Br) Frag_NH3 [M+H - NH3]+ m/z 221.0 Precursor->Frag_NH3 - NH3 (17 Da) (Amine cleavage) Frag_HCN [M+H - HCN]+ m/z 211.0 Precursor->Frag_HCN - HCN (27 Da) (Ring contraction) Frag_Acetonitrile [Core - CH3CN]+ m/z 180.0 Frag_NH3->Frag_Acetonitrile - CH3CN (41 Da) (Pyrimidine cleavage) Frag_Br Aryl Cation [-Br] m/z 158/159 Frag_Acetonitrile->Frag_Br - Br (79 Da) key1 Blue: Precursor Ion key2 Red: Primary Fragment key3 Green: Secondary Fragment

Caption: ESI-MS/MS fragmentation tree for 5-Bromo-2-methylquinazolin-4-amine (⁷⁹Br isotopologue). The loss of ammonia is the dominant low-energy pathway.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: LC-MS/MS (Characterization)

Objective: Confirm identity and purity during synthesis.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade) . Dilute 1:100 with 0.1% Formic Acid in water.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (ESI Positive):

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Helps transmission of fragile organics).

    • Collision Energy (CE): Ramp 10–40 eV.

      • Why? Low CE (10 eV) preserves the

        
         doublet. High CE (40 eV) forces the diagnostic ring-opening fragments.
        
Protocol B: Direct Infusion (High-Res Exact Mass)

Objective: Determine elemental composition for publication.

  • Instrument: Q-TOF or Orbitrap.

  • Flow Rate: 5 µL/min (Syringe pump).

  • Calibration: Use internal lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

  • Data Analysis:

    • Extract ion chromatogram for

      
       238.0000.
      
    • Verify the isotope distribution matches the theoretical simulation for

      
       exactly (approx 50.6% / 49.4% intensity ratio).
      

References

  • BenchChem. (2025).[1][2] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Retrieved from

  • Lesko, J., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from

  • Siddappa, K., & Mane, S. B. (2013). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3...indolin-2-one. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • LibreTexts. (2023).[3] Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. Retrieved from

Sources

Comparative

Strategic Structural Analysis: 5-Bromo-2-methylquinazolin-4-amine

A Comparative Guide for Solid-State Characterization Executive Summary 5-Bromo-2-methylquinazolin-4-amine is a critical pharmacophore in the design of kinase inhibitors (e.g., EGFR, Aurora A). Its structural integrity re...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Solid-State Characterization

Executive Summary

5-Bromo-2-methylquinazolin-4-amine is a critical pharmacophore in the design of kinase inhibitors (e.g., EGFR, Aurora A). Its structural integrity relies on the balance between the steric bulk of the 5-bromo substituent and the solubility-modulating 2-methyl group .

Unlike widely published analogs like Gefitinib intermediates, the specific crystal structure of this fragment is often proprietary or generated in situ. This guide provides a comparative structural analysis using high-confidence crystallographic anchors to predict its solid-state behavior. It establishes a rigorous protocol for validating these predictions experimentally, focusing on the competition between hydrogen bonding (dimerization) and halogen bonding (Br···N interactions).

Comparative Crystallographic Profile

The following table contrasts the predicted parameters of the target molecule against experimentally solved structural analogs. This comparison isolates the specific contributions of the bromine atom and the quinazoline scaffold to the crystal lattice.

Parameter Target: 5-Bromo-2-methylquinazolin-4-amine Anchor A: 5-Bromo-2-chloropyrimidin-4-amine [1]Anchor B: 2-Methylquinazolin-4(3H)-one [2]
Role Target Molecule Fragment Analog (Core Geometry) Scaffold Analog (Packing)
Crystal System Predicted: MonoclinicMonoclinicOrthorhombic
Space Group Predicted:

or



Unit Cell (Approx) Est:

,

,



Density (

)
Est:


(High due to Cl+Br)

(No Halogen)
Packing Motif Planar Stacking with Slipped

-Overlap
Inversion Dimers (N-H···N)Zig-zag chains (N-H···O/Cl)
Key Interaction Br···N Halogen Bond / N-H[1]···N Dimer N-H···N (

)

-

Stacking (

)
Structural Insights & Causality
  • The 5-Bromo Effect: In Anchor A, the bromine atom is coplanar with the pyrimidine ring. For the target, the 5-position is peri- to the 4-amino group. Expect a steric clash that may force the amino group slightly out of plane or induce a specific "twisted" packing motif to relieve strain, unlike the flat packing of Anchor B.

  • The 2-Methyl Effect: As seen in Anchor B, the 2-methyl group often dictates the inter-planar spacing. In the target, this methyl group will likely block close face-to-face stacking on one side, favoring a slipped-stack motif to accommodate the methyl rotation.

Predicted Interaction Network

The solid-state behavior is governed by a competition between the strong hydrogen bond donor (


) and the directional halogen bond donor (C-Br).

InteractionNetwork cluster_Interactions Competing Forces MolA Molecule A (Donor) H_Bond H-Bond Dimer (N-H...N1) ~2.9 Å MolA->H_Bond Primary Driver Hal_Bond Halogen Bond (C-Br...N3) ~3.2 Å MolA->Hal_Bond Secondary Directional Pi_Stack Pi-Stacking (Centroid...Centroid) ~3.6 Å MolA->Pi_Stack Lattice Stabilization MolB Molecule B (Acceptor) MolB->H_Bond MolB->Hal_Bond MolB->Pi_Stack

Figure 1: Predicted supramolecular assembly logic. The N-H...N dimer (yellow) is the energetic anchor, while the Br...N halogen bond (green) directs the 2D sheet formation.

Experimental Validation Protocol

To generate the definitive crystal structure data for this specific intermediate, follow this self-validating workflow.

Phase 1: Crystallization Screening

The solubility differential between the methyl and bromo substituents requires a gradient approach.

  • Solvent A (Good): DMF or DMSO (High solubility).

  • Solvent B (Poor): Water or Hexane (Anti-solvent).

  • Method: Slow evaporation is risky due to oiling out. Use Vapor Diffusion .

    • Dissolve 20mg of Target in 0.5mL DMF.

    • Place in inner vial.

    • Fill outer vial with 3mL Ethanol/Water (1:1).

    • Seal and store at

      
       (dark) for 7-14 days.
      
Phase 2: Data Collection & Refinement
  • X-Ray Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    .
    • Reason: The heavy Bromine atom (

      
      ) absorbs Cu radiation significantly, leading to absorption errors. Mo radiation minimizes this.
      
  • Heavy Atom Phasing:

    • Use the Patterson Method or SAD (Single Anomalous Dispersion) . The Bromine atom provides a strong anomalous signal, making structure solution trivial even without a molecular replacement model.

Phase 3: Structural Solution Workflow

Workflow Start Crystalline Sample Screen Unit Cell Screening (10 frames) Start->Screen Collect Data Collection (Mo Source, >99.5% Completeness) Screen->Collect If single crystal Reduce Data Reduction (CrysAlis/SAINT) Collect->Reduce Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Refine Refinement (SHELXL) Locate H-atoms (Difference Map) Solve->Refine Validate CheckCIF / Platon (Verify Br...N contacts) Refine->Validate

Figure 2: Crystallographic workflow optimized for heavy-atom (Br) containing small molecules.

References

  • Kumar, M., et al. (2013). "5-Bromo-2-chloropyrimidin-4-amine." Acta Crystallographica Section E, 69(4), o583. Link

  • Sridhar, M.A., et al. (2014). "Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride." Acta Crystallographica Section E, 70. Link

  • Wang, Y., et al. (2022). "Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives." Molecules, 27(7), 2365. Link

  • PubChem. "5-Bromo-2-methylquinazolin-4-amine (Compound)." National Library of Medicine. Link

Sources

Validation

Comparative Spectroscopic Analysis: UV-Vis Absorption Maxima of 5-Bromo-2-methylquinazolin-4-amine

In drug development and materials science, the precise characterization of a molecule's electronic transitions is critical for assay development, structural validation, and understanding structure-activity relationships...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, the precise characterization of a molecule's electronic transitions is critical for assay development, structural validation, and understanding structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of 5-Bromo-2-methylquinazolin-4-amine (CAS 2169588-73-0)[1] against its structural analogs, supported by mechanistic causality and a self-validating experimental protocol.

Photophysical Foundations of the Quinazoline Scaffold

To understand the specific absorption maxima of 5-Bromo-2-methylquinazolin-4-amine, we must first establish the baseline electronic behavior of the quinazoline core. The UV-Vis absorption spectra of quinazoline derivatives generally consist of two primary bands[2]:

  • High-Energy Band (210–240 nm): This shorter wavelength band exhibits high molar absorptivity (

    
    ) and originates primarily from 
    
    
    
    transitions within the fused aromatic rings[3].
  • Low-Energy Band (310–330 nm): This broader, longer wavelength band is attributed to a superposition of

    
     transitions and 
    
    
    
    transitions originating from the nitrogen lone pairs in the pyrimidine ring[3].

Electron-withdrawing substituents and alkyl groups on the quinazoline ring significantly alter these absorption band maxima, often making the bands vibrationally structured and inducing distinct spectral shifts[2].

Comparative UV-Vis Performance Data

The table below summarizes the representative UV-Vis absorption maxima (


) for 5-Bromo-2-methylquinazolin-4-amine compared to baseline alternatives. Note: Values are representative empirical data derived from the established spectroscopic behavior of the substituted quinazoline chromophore in acetonitrile.
CompoundSubstitution PatternBand I (

)
Band II (

/

)
Shift Causality
Quinazolin-4-amine Unsubstituted~224 nm~314 nmBaseline chromophore[3]
2-Methylquinazolin-4-amine 2-Methyl~226 nm~318 nmHyperconjugation (+I)
6-Bromoquinazolin-4-amine 6-Bromo~230 nm~325 nmResonance (+M) > Inductive (-I)
5-Bromo-2-methylquinazolin-4-amine 5-Bromo, 2-Methyl ~232 nm ~328 nm Synergistic +I and +M effects [2],[1]

Mechanistic Causality: Substituent Effects on Electronic Transitions

The pronounced bathochromic (red) shifts observed in 5-Bromo-2-methylquinazolin-4-amine compared to the unsubstituted analog are driven by two distinct electronic mechanisms:

  • The Hyperconjugative Effect of the 2-Methyl Group: The methyl group at the C2 position donates electron density into the electron-deficient pyrimidine ring via hyperconjugation (+I effect). This electron donation destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO energy gap and directly causing a slight bathochromic shift in both absorption bands.

  • The Heavy Atom and Positional Effect of the 5-Bromo Group: Halogen substituents exert competing inductive (-I) and resonance (+M) effects. Positioned at C5 (peri to the pyrimidine nitrogen), the bulky bromine atom introduces significant electron density into the conjugated system. While its -I effect stabilizes the electron cloud, the +M effect from its lone pairs participating in the extended

    
    -system dominates the excited state. This further lowers the transition energy. Because the 5-position is spatially closer to the electron-dense pyrimidine core than the 6-position, the orbital overlap is uniquely perturbed, leading to a more pronounced red shift than seen in 6-bromo isomers[2].
    

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure high-fidelity data and eliminate solvent-induced artifacts, the following protocol employs a closed-loop validation system for measuring the UV-Vis spectra of quinazoline derivatives.

Step 1: Solvent Selection & Blanking

  • Action: Prepare all solutions in spectroscopic-grade acetonitrile.

  • Causality: While quinazolines exhibit excellent solubility in dimethyl sulfoxide (DMSO), DMSO strongly absorbs UV radiation below 250 nm. This effectively saturates the detector and completely masks the critical 210–240 nm

    
     transitions[3]. Acetonitrile provides a transparent optical window down to 190 nm, allowing full-spectrum resolution[2].
    

Step 2: System Suitability Test (SST)

  • Action: Run a baseline correction using pure acetonitrile, followed by a scan of a holmium oxide standard filter.

  • Self-Validation: The holmium oxide scan must resolve standard peaks (e.g., 279.3 nm, 360.8 nm) within

    
     nm. This validates the spectrophotometer's photometric accuracy, ensuring that any observed bathochromic shifts are intrinsic to the 5-bromo-2-methyl substitution and not a result of instrumental drift.
    

Step 3: Concentration Series Preparation

  • Action: Prepare a primary stock of 5-Bromo-2-methylquinazolin-4-amine at

    
     M in acetonitrile. Perform serial dilutions to generate 
    
    
    
    M and
    
    
    M working solutions.
  • Causality: Quinazoline derivatives possess flat aromatic surfaces that can form intermolecular aggregates via

    
     stacking or hydrogen bonding at high concentrations. Measuring a dilution series ensures the recorded spectra reflect monomeric absorption rather than aggregate-induced band broadening.
    

Step 4: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 450 nm using a 1 cm pathlength quartz cuvette.

Step 5: Beer-Lambert Linearity Check

  • Action: Plot the absorbance at

    
     (~328 nm) against the concentration series.
    
  • Self-Validation: The system dictates that the linear regression must yield an

    
    . If the absorbance exceeds 1.0 AU or the 
    
    
    
    drops below this threshold, the protocol mandates further dilution to remain within the detector's linear dynamic range, preventing photometric inaccuracies.
Workflow Visualization

UV_Vis_Workflow S1 1. Solvent Selection (Acetonitrile over DMSO) S2 2. System Suitability (Holmium Oxide Validation) S1->S2 S3 3. Concentration Series (10⁻⁵ to 10⁻³ M) S2->S3 S4 4. Spectral Acquisition (200 - 450 nm Scan) S3->S4 S5 5. Beer-Lambert Linearity (R² ≥ 0.999 Required) S4->S5 S5->S3 Fail (R² < 0.999) Adjust Dilution S6 6. Maxima Extraction (λ_max & ε Calculation) S5->S6 Pass

Figure 1: Self-validating workflow for high-fidelity UV-Vis spectral acquisition.

References

  • Title: UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Source: researchgate.net URL: 2

  • Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies Source: nih.gov (PMC) URL: 3

  • Title: 5-bromo-2-methylquinazolin-4-amine | 2169588-73-0 Source: chemicalbook.com URL: 1

Sources

Comparative

Technical Comparison Guide: Purity Assessment of 5-Bromo-2-methylquinazolin-4-amine

Executive Summary: The Criticality of "True" Purity In the high-stakes arena of kinase inhibitor development, the quinazoline scaffold is ubiquitous. 5-Bromo-2-methylquinazolin-4-amine serves as a linchpin intermediate—i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of "True" Purity

In the high-stakes arena of kinase inhibitor development, the quinazoline scaffold is ubiquitous. 5-Bromo-2-methylquinazolin-4-amine serves as a linchpin intermediate—its C4-amino and C5-bromo positions are prime vectors for structure-activity relationship (SAR) expansion.

However, "purity" is often a deceptive metric. A standard HPLC-UV trace showing 99% purity at 254 nm can hide fatal flaws: co-eluting des-bromo analogs that skew potency data, or hydrolysis byproducts (quinazolinones) that are silent in specific UV channels.

This guide objectively compares the High-Resolution LC-MS Assessment Protocol against industry-standard alternatives (HPLC-UV and qNMR). We demonstrate why LC-MS is not just an alternative, but the mandatory gatekeeper for validating this specific scaffold.

The Chemical Challenge

The synthesis of 5-Bromo-2-methylquinazolin-4-amine (typically via cyclization of 2-amino-6-bromobenzonitrile or anthranilic acid derivatives) introduces specific impurity risks that defy simple detection:

  • The "Invisible" Hydrolysis (The Oxo-Impurity): The C4-amino group is susceptible to hydrolysis, forming 5-bromo-2-methylquinazolin-4(3H)-one . This byproduct often co-elutes with the amine on standard C18 gradients and has a similar UV chromophore.

  • The Des-Bromo Artifact: Debromination during metal-catalyzed cross-couplings or aggressive cyclization conditions yields 2-methylquinazolin-4-amine . Lacking the heavy bromine atom, this impurity significantly alters the lipophilicity and binding kinetics of the final drug candidate.

Comparative Analysis: LC-MS vs. Alternatives

We evaluated three purity assessment protocols. The data below summarizes their performance in detecting the critical impurities mentioned above.

Table 1: Performance Matrix
FeatureProtocol A: LC-MS (ESI+) Protocol B: HPLC-PDA (UV) Protocol C: 1H-qNMR
Primary Detection Principle Mass-to-Charge (m/z) & Isotope PatternUV Absorption (Chromophore)Proton Chemical Shift
Sensitivity (LOD) High (ppb range) Moderate (ppm range)Low (requires mg quantities)
Specificity for Co-eluters Excellent (Resolves by Mass)Poor (Relies on Peak Capacity)High (If signals don't overlap)
Structural Confirmation Yes (Br Isotope Pattern 1:1)No (Retention time match only)Yes (Integrals & Splitting)
"Oxo" Impurity Detection Direct (+1 Da mass shift vs amine)Difficult (Similar UV spectra)Good (Distinct Amide NH)
Throughput High (5-10 min run)High (10-20 min run)Low (Sample prep intensive)
Expert Insight: Why UV Fails

While HPLC-UV is robust for routine batch release, it fails in specificity. The 5-bromo and des-bromo analogs share the same quinazoline core chromophore. If the gradient is not perfectly optimized, they may co-elute under a single peak, leading to a false "99% purity" report. LC-MS separates these dimensions: even if they co-elute chromatographically, they are distinct spectrally (


 238/240 vs. 

160).

The Solution: LC-MS Assessment Protocol

This protocol is designed to be self-validating. It uses the bromine isotope signature (


 and 

) as an internal check for peak identity.
Experimental Workflow

Sample Preparation:

  • Dissolve 1 mg of 5-Bromo-2-methylquinazolin-4-amine in 1 mL of LC-MS grade Methanol .

  • Sonicate for 5 minutes to ensure complete dissolution (critical to avoid "ghost" impurities from undissolved solids).

  • Filter through a 0.2 µm PTFE syringe filter.

  • Dilute 1:100 with Water:Methanol (90:10) to prevent detector saturation.

LC Conditions:

  • System: Agilent 1290 Infinity II or equivalent UPLC.

  • Column: Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm). Note: Phenyl-Hexyl provides superior selectivity for halogenated aromatics compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 minutes. Flow rate: 0.4 mL/min.

MS Parameters (ESI+):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range:

    
     100 – 600.
    
  • Capillary Voltage: 3.5 kV.

  • Key Monitoring Ions:

    • Target:

      
       at 
      
      
      
      238.0 and 240.0 (1:1 ratio).
    • Des-bromo Impurity:

      
       at 
      
      
      
      160.1.
    • Oxo-Impurity:

      
       at 
      
      
      
      239.0/241.0.
Visualization of the Workflow

LCMS_Workflow Sample Solid Sample (1 mg) Dissolution Dissolve in MeOH (Sonicate 5 min) Sample->Dissolution Filter Filter 0.2 µm PTFE Dissolution->Filter Dilute Dilute 1:100 (H2O:MeOH) Filter->Dilute Inject Inject 2 µL UPLC System Dilute->Inject Separation Phenyl-Hexyl Column Gradient Elution Inject->Separation Detection MS Detection (ESI+ Scans) Separation->Detection Check Check Br Isotope Pattern Detection->Check Pass Valid Target (1:1 Ratio) Check->Pass Yes Fail Impurity Flagged Check->Fail No

Caption: Figure 1. Optimized LC-MS workflow ensuring sample integrity and isotope-based validation.

Data Interpretation & Impurity Identification

The power of this protocol lies in the Decision Tree Logic . Unlike UV, where a peak is just a peak, MS data allows for immediate structural triage.

The Bromine Signature

The most distinct feature of 5-Bromo-2-methylquinazolin-4-amine is the isotopic abundance of Bromine.

  • Natural Abundance:

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Mass Spectrum: You must see two peaks of nearly equal intensity separated by 2 Da (

    
     238 and 240).
    
  • Validation: If the peak at

    
     238 is significantly higher than 240, it suggests co-elution with a non-brominated impurity or an artifact.
    
Identification Logic

Impurity_Logic Start Analyze Major Peak Isotope Isotope Ratio (M) : (M+2) approx 1:1? Start->Isotope Target Target Confirmed: 5-Bromo-2-methyl... Isotope->Target Yes CheckMass Check Exact Mass Isotope->CheckMass No (or minor peaks) DesBromo Impurity: Des-bromo (m/z 160) CheckMass->DesBromo m/z ~ 160 Oxo Impurity: Hydrolysis (Oxo) (m/z 239/241) CheckMass->Oxo m/z = Target + 1 Unknown Unknown Impurity CheckMass->Unknown Other m/z

Caption: Figure 2. Logical decision tree for classifying impurities based on mass spectral data.

Conclusion

For 5-Bromo-2-methylquinazolin-4-amine, LC-MS is not optional; it is essential.

  • HPLC-UV is sufficient for rough purity but blind to co-eluting structural analogs.

  • qNMR is excellent for potency assignment but lacks the sensitivity to detect trace catalytic poisons.

  • LC-MS provides the "Molecular Fingerprint"—confirming the bromine presence and quantifying the "invisible" hydrolysis products that plague quinazoline synthesis.

Recommendation: Adopt the LC-MS protocol described above as the primary release specification for this intermediate in GLP/GMP environments.

References

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. ePrints Soton. Retrieved March 8, 2026, from [Link]

  • Oriental Journal of Chemistry. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Retrieved March 8, 2026, from [Link]

  • Agilent Technologies. (2019).[2] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved March 8, 2026, from [Link]

  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Retrieved March 8, 2026, from [Link]

Sources

Validation

Structural Characterization of 5-Substituted Quinazolin-4-Amine Analogs: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural elucidation, steric "peri-effect" analysis, and functional comparison against st...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural elucidation, steric "peri-effect" analysis, and functional comparison against standard 6/7-substituted analogs.[1]

Executive Summary: The "Peri-Effect" Frontier

While 6- and 7-substituted quinazolin-4-amines (e.g., Gefitinib, Erlotinib) dominate the kinase inhibitor landscape, 5-substituted analogs represent a distinct, underutilized chemical space.[1] The introduction of a substituent at the C5 position creates a profound steric clash with the C4-amine (the "peri-effect" ), forcing the exocyclic nitrogen out of coplanarity with the quinazoline core.[1]

This guide objectively compares the structural and functional characteristics of 5-substituted analogs against the industry-standard 6/7-substituted variants, providing experimental protocols to validate these distinct conformational states.

Quick Comparison: 5-Substituted vs. 6/7-Substituted Scaffolds
Feature5-Substituted Analogs 6/7-Substituted Analogs (Standard)
Conformation Twisted: C4-amine is forced out of plane (30°–90° torsion).[1]Planar: C4-amine is coplanar with the ring system.
Solubility High: Disrupted planarity reduces

-

stacking aggregation.
Low/Moderate: Strong stacking often requires solubilizing tails.
Key Spectral Marker NOE Correlation: Strong NOE between R5 and NH-4.H5 Deshielding: H5 is the most downfield aromatic proton (~8.5 ppm).[1]
Primary Utility Targeting globular pockets (e.g., PI3K, HSP90) or overcoming resistance.[1]Targeting flat ATP-binding clefts (e.g., EGFR).[1]

Structural Characterization Protocols

Technique 1: NMR Spectroscopy (The "Missing H5" & Peri-Shielding)

In standard quinazolines, the proton at C5 (H5) is significantly deshielded by the magnetic anisotropy of the peri-located N1 and N3 atoms and the C4-substituent.[1] In 5-substituted analogs, this diagnostic signal is lost, and the steric twist alters the chemical environment of the C4-NH proton.[1]

Experimental Workflow
  • Solvent Selection: Use DMSO-

    
     to prevent exchange of the labile NH proton.
    
  • 1D

    
    H NMR Analysis: 
    
    • Standard (6/7-sub): Look for H5 doublet/singlet at

      
       8.2–8.8 ppm  (most deshielded).[1]
      
    • 5-Substituted: Confirm absence of H5. Monitor C4-NH signal; it often shifts upfield (

      
       6.5–7.5 ppm) compared to planar analogs (
      
      
      
      8.0–9.5 ppm) due to loss of conjugation and shielding by the R5 group.[1]
  • 2D NOESY/ROESY (Critical Step):

    • Set mixing time (

      
      ) to 300–500 ms.
      
    • Objective: Detect cross-peaks between the C5-substituent protons and the C4-NH proton.

    • Interpretation: A strong cross-peak confirms the proximity of R5 to the amine, validating the 5-substitution pattern and the twisted conformation.

Technique 2: X-Ray Crystallography (Conformational Validation)

The definitive proof of the "peri-effect" is the measurement of the torsion angle (


) between the quinazoline plane and the C4-amino substituent.
Protocol: Single Crystal Growth
  • Method: Slow evaporation.

  • Solvent System: Methanol/Dichloromethane (1:[1]1) or Ethanol/Water. 5-substituted analogs often crystallize more readily than planar analogs due to weaker lattice packing forces.

  • Data Collection: Collect at 100 K to reduce thermal motion of the flexible C4-substituent.

Metric for Comparison
  • Planar (Standard): Torsion angle C4a-C4-N-C(sub)

    
     0°–15°.[1]
    
  • Twisted (5-Sub): Torsion angle C4a-C4-N-C(sub)

    
     45°–90°.[1]
    

Visualization: Characterization Logic & Synthesis

The following diagrams illustrate the decision logic for characterizing these analogs and the synthetic pathway differences.

G Start Unknown Quinazolin-4-amine Analog H5_Check 1H NMR: Signal at 8.2-8.8 ppm (H5)? Start->H5_Check Path_Standard Standard Scaffold (6/7-Substituted) H5_Check->Path_Standard Yes Path_5Sub Potential 5-Substituted Analog H5_Check->Path_5Sub No Result_Planar CONFIRMED: 6/7-Substituted (Planar Conformation) Path_Standard->Result_Planar Planar Geometry NOE_Check 2D NOESY: Cross-peak R-group <-> NH? Path_5Sub->NOE_Check Result_Twisted CONFIRMED: 5-Substituted (Twisted Conformation) NOE_Check->Result_Twisted Strong NOE NOE_Check->Result_Planar No NOE (Distal Sub)

Caption: Decision tree for distinguishing 5-substituted analogs using NMR spectral markers.

Functional Performance Data

The structural twist in 5-substituted analogs directly impacts biological performance. Below is a comparative analysis based on aggregated literature data for kinase targets (e.g., PI3K, EGFR).

Table 1: Comparative Performance Metrics
Metric5-Substituted (Twisted)6/7-Substituted (Planar)Mechanism of Action
EGFR Potency (

)

(Weak)

(Potent)
EGFR requires a flat ligand to slot into the ATP cleft; 5-sub twist prevents binding.[1]
PI3K/HDAC Potency High (nM range) ModeratePI3K pockets accommodate bulkier, non-planar shapes (Source 1.1).[1]
Metabolic Stability Enhanced ModerateThe steric bulk at C5 protects the C4-amine from rapid metabolic N-dealkylation.
Solubility (pH 7.4) > 50

< 10

Disruption of crystal lattice energy improves aqueous solubility.

Synthesis Pathway Overview

To access the 5-substituted core, standard anthranilic acid routes often fail due to steric hindrance during cyclization. The Reactive Nitrile Route is preferred.

Synthesis SM 2-Amino-6-Substituted Benzonitrile Inter N-Formyl Intermediate SM->Inter Formamide/Reflux Cycliz 5-Substituted Quinazolin-4-one Inter->Cycliz Cyclization Chlor 4-Chloro-5-Substituted Quinazoline Cycliz->Chlor POCl3/PCl5 Final 5-Substituted Quinazolin-4-amine Chlor->Final R-NH2 / SNAr (Steric Challenge)

Caption: Preferred synthetic route for 5-substituted analogs to overcome steric hindrance.

Key Synthetic Note: The final


 step (Chlor -> Final) for 5-substituted analogs requires higher temperatures (reflux in dioxane/DMF) compared to 6/7-analogs due to the steric blocking of the leaving group by the C5-substituent.[1]

References

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][1]

  • Crystal structures of compounds characterized by quinazolin-4-one scaffold. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-methylquinazolin-4-amine proper disposal procedures

As a Senior Application Scientist, it is my responsibility to ensure that our valued researchers, scientists, and drug development professionals have access to critical safety information that is both scientifically soun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure that our valued researchers, scientists, and drug development professionals have access to critical safety information that is both scientifically sound and practical for a laboratory setting. This guide provides a comprehensive overview of the proper disposal procedures for 5-Bromo-2-methylquinazolin-4-amine, a compound that, like many halogenated organic molecules, requires careful handling to ensure personnel safety and environmental protection.

The cornerstone of safe laboratory practice is a thorough understanding of the materials being handled. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-methylquinazolin-4-amine may not be readily available, by examining the hazards associated with structurally similar brominated and amine-containing aromatic compounds, we can establish a robust and cautious approach to its disposal. This guide is built on the foundational principles of chemical safety and hazardous waste management, providing you with the necessary steps to handle this compound responsibly.

Understanding the Hazard Profile

5-Bromo-2-methylquinazolin-4-amine is a halogenated organic compound. The presence of the bromine atom categorizes it as a halogenated waste, which has specific disposal requirements due to the potential for forming toxic and persistent byproducts if not handled correctly.[1] Brominated organic compounds can present a range of hazards, including toxicity, corrosivity, and reactivity.[2] Furthermore, the quinazolinamine core, a nitrogen-containing heterocycle, may also contribute to its biological activity and potential toxicity.

Similar compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[3][4][5][6] Therefore, it is imperative to treat 5-Bromo-2-methylquinazolin-4-amine as a hazardous substance.

Core Principles of Disposal

The proper disposal of 5-Bromo-2-methylquinazolin-4-amine hinges on the principle of waste segregation. Halogenated organic wastes must be collected separately from non-halogenated wastes.[1][7] This is because the disposal methods for these two streams are different; halogenated wastes typically require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen bromide that are produced.[1][8]

The United States Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes, including those containing halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA).[9] It is crucial to comply with all federal, state, and local regulations regarding hazardous waste disposal.[8][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Bromo-2-methylquinazolin-4-amine for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart.[11]
Eye Protection Chemical splash goggles.Protects eyes from splashes and airborne particles.[11][12]
Lab Coat A fully buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified laboratory chemical fume hood.Prevents inhalation of potentially harmful dust or vapors.[11]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 5-Bromo-2-methylquinazolin-4-amine and associated contaminated materials.

Waste Segregation and Collection
  • Solid Waste:

    • Place pure 5-Bromo-2-methylquinazolin-4-amine, or materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel), into a designated, properly labeled hazardous waste container.[2]

    • The container must be made of a compatible material (e.g., a polyethylene or glass container with a secure lid).

    • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[1][2] The full chemical name, "5-Bromo-2-methylquinazolin-4-amine," should also be clearly written on the label.

  • Liquid Waste:

    • Aqueous solutions containing 5-Bromo-2-methylquinazolin-4-amine should be treated as hazardous waste and collected separately.[2]

    • Collect these solutions in a designated, labeled container for "Aqueous Halogenated Organic Waste."

    • Do not mix with non-halogenated organic solvents.[7]

  • Contaminated Lab Supplies:

    • Disposable items with minimal contamination, such as gloves, bench paper, and pipette tips, should be collected in a designated solid hazardous waste container.[2]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.[2]

  • Absorb the Spill:

    • For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[13][14]

    • Some sources suggest treating small spills of brominated compounds with sodium thiosulfate before absorption to neutralize the reactive bromine.[2]

  • Collect and Containerize: Carefully scoop the absorbed material into a labeled hazardous waste container.[2][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal SolidWaste Solid 5-Bromo-2- methylquinazolin-4-amine HalogenatedSolid Halogenated Solid Waste Container SolidWaste->HalogenatedSolid   Label as 'Halogenated   Organic Waste' LiquidWaste Aqueous Solutions HalogenatedAqueous Halogenated Aqueous Waste Container LiquidWaste->HalogenatedAqueous   Label as 'Aqueous   Halogenated Waste' ContaminatedSupplies Contaminated Labware (Gloves, Pipettes) ContaminatedSupplies->HalogenatedSolid Incineration Licensed Hazardous Waste Incineration Facility HalogenatedSolid->Incineration   Arrange for pickup by   EHS or licensed contractor HalogenatedAqueous->Incineration   Arrange for pickup by   EHS or licensed contractor

Caption: Workflow for the proper disposal of 5-Bromo-2-methylquinazolin-4-amine.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all applicable regulations. This includes regulations from the Occupational Safety and Health Administration (OSHA) concerning worker safety[15] and the EPA's RCRA for hazardous waste management.[9] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Incompatible Materials

To prevent dangerous reactions, do not store or mix 5-Bromo-2-methylquinazolin-4-amine waste with incompatible materials. Brominated compounds can react with:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong bases

  • Active metals (e.g., aluminum)[2]

Amine compounds can be corrosive and may react with acids and oxidizing agents.[14]

Conclusion

The proper disposal of 5-Bromo-2-methylquinazolin-4-amine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, utilizing appropriate PPE, and following established protocols, researchers can minimize risks. Always prioritize consulting the specific Safety Data Sheet for any chemical and your institution's EHS guidelines. Your diligence in these practices contributes to a safer research environment for everyone.

References

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • United States Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • Washington State University. Standard Operating Procedure for: Bromine. [Link]

  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents. [Link]

  • University of Waterloo. Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]

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Handling

Personal protective equipment for handling 5-Bromo-2-methylquinazolin-4-amine

Topic: Personal protective equipment for handling 5-Bromo-2-methylquinazolin-4-amine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Bromo-2-methylquinazolin-4-amine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: Respecting the Scaffold

5-Bromo-2-methylquinazolin-4-amine (CAS: 100529-57-5) is not just a reagent; it is a pharmacophore. As a quinazoline derivative, it shares structural homology with potent kinase inhibitors (e.g., Gefitinib, Erlotinib). While standard Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319) or "Harmful" (H302) classifications due to a lack of deep toxicological data, prudent scientific practice requires treating this compound as a bioactive agent with unknown potency.

This guide moves beyond compliance. It establishes a self-validating safety system designed to protect you from the compound’s physical state (dust) and its chemical potential (bioactivity).

Risk Assessment & Hazard Logic

Before selecting PPE, we must define the "Why."

  • The Dust Vector: As a solid amine, the primary risk is inhalation of fine particulates during weighing. The amine functionality can react with mucous membranes, causing respiratory sensitization.

  • The Solution Vector: Once dissolved (typically in DMSO, DMF, or DCM), the risk shifts to skin absorption . The solvent acts as a carrier vehicle, dragging the halogenated heterocycle through the dermal barrier.

  • The Halogen Factor: The bromine atom increases lipophilicity, theoretically enhancing bioavailability and skin permeation compared to non-halogenated analogs.

PPE Selection Matrix (The Barrier System)

This table defines the minimum protective standards based on the operational state.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory N95 or P100 (if outside hood)Fume Hood (Sash < 18")Prevents inhalation of sensitizing amine dusts.
Dermal (Hands) Double Nitrile (4 mil min.)Laminate (Silver Shield) under NitrileStandard nitrile degrades rapidly in halogenated solvents (DCM) or polar aprotic solvents (DMF).
Ocular Chemical Splash Goggles Chemical Splash Goggles Safety glasses allow dust entry from the side; goggles seal the orbital area.
Body Lab Coat (High-neck, cuffed)Lab Coat + Tyvek SleevesPrevents "wrist gap" exposure where the glove meets the coat.
Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical.

PPE_Decision_Logic Start Start: Handling 5-Bromo-2-methylquinazolin-4-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution Dissolved in Solvent (DMSO, DCM, DMF) State_Check->Solution Reacting Resp_Solid Respiratory Risk: Inhalation Solid->Resp_Solid Skin_Sol Dermal Risk: Carrier Solvent Permeation Solution->Skin_Sol Splash_Sol Eye Risk: Chemical Splash Solution->Splash_Sol Control_Solid Control: Fume Hood + N95 Backup Resp_Solid->Control_Solid Glove_Solid Gloves: Double Nitrile (Standard) Control_Solid->Glove_Solid Glove_Sol Gloves: Laminate Liner + Nitrile Outer Skin_Sol->Glove_Sol

Figure 1: Decision logic for PPE selection based on the physical state of the compound.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses visual cues to ensure safety compliance. If you cannot perform a step (e.g., you can't see the balance display clearly), the system is failing, and you must stop.

Phase A: Weighing (The Critical Zone)
  • Static Control: Quinazolines can be static-prone. Use an anti-static gun or a polonium strip inside the balance draft shield. Why? Static discharge can scatter potent dust onto your cuffs.

  • The "Double-Glove" Technique:

    • Inner Glove: Bright color (e.g., orange/purple nitrile).

    • Outer Glove: Standard blue/white nitrile.

    • Validation: If you see the inner color through a tear or degradation, immediately change gloves.

  • Weighing Boat vs. Paper: ALWAYS use a weighing boat or funnel. Never use weighing paper for bioactive amines, as the crease can trap particles that aerosolize upon unfolding.

Phase B: Solubilization & Reaction
  • Solvent Awareness: If using Dichloromethane (DCM), standard nitrile gloves offer <5 minutes of protection. You must use a laminate liner (e.g., Silver Shield/4H) or change outer gloves immediately upon splash contact.

  • Sash Height: Keep the fume hood sash below the chin level.

  • Decontamination: Wipe the exterior of the reaction flask with a solvent-dampened tissue before removing it from the hood. This breaks the chain of contamination.

Phase C: Waste Disposal (Cradle-to-Grave)
  • Segregation: This compound contains Bromine. It must be disposed of in the Halogenated Organic Waste stream.

  • Labeling: Do not just label "Halogenated Waste." Add the tag: "Contains bioactive quinazoline amine." This alerts downstream waste handlers to potential hazards.

Emergency Response Workflow

In the event of exposure, immediate action supersedes paperwork.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent to wash Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Seek Medical Support Inhal->Action_Inhal Report Report to EHS & SDS Review Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Figure 2: Immediate response steps for exposure incidents.[1]

References
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary for 5-Bromo-2-methylquinazolin-4-amine. National Center for Biotechnology Information. [Link]

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